Technical Documentation Center

2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: In-Depth Technical Guide Executive Summary & Core Specifications In modern rational drug design, the 1,3-oxazole core s...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists Document Type: In-Depth Technical Guide

Executive Summary & Core Specifications

In modern rational drug design, the 1,3-oxazole core serves as a privileged scaffold, frequently deployed to impart structural rigidity, modulate lipophilicity, and act as a bioisostere for amides and esters [1]. Specifically, 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid represents a highly functionalized building block utilized in the synthesis of targeted therapeutics, including enzyme inhibitors and receptor antagonists.

This whitepaper establishes the definitive molecular parameters of this compound, explores the causality behind its structural utility, and provides a field-validated, self-contained protocol for its synthesis and analytical verification.

Fundamental Chemical Identity
  • IUPAC Name: 2-(2-Isopropoxyphenyl)-1,3-oxazole-4-carboxylic acid

  • Molecular Formula: C₁₃H₁₃NO₄

  • Molecular Weight: 247.25 g/mol

  • Exact Mass: 247.0844 Da

Physicochemical Profiling

Understanding the quantitative metrics of a building block is critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of the final drug candidate [2]. The following table summarizes the calculated physicochemical properties derived from the C₁₃H₁₃NO₄ formula.

PropertyValuePharmacological Significance
Molecular Weight 247.25 g/mol Highly efficient for fragment-based drug discovery (FBDD); leaves ample molecular weight budget (<500 Da) for further elaboration.
Molecular Formula C₁₃H₁₃NO₄Provides a balanced ratio of carbon to heteroatoms, optimizing the ligand efficiency metric.
Hydrogen Bond Donors 1 (Carboxylic -OH)Essential for anchoring to target basic residues (e.g., Arginine/Lysine) via salt bridges.
Hydrogen Bond Acceptors 4 (N, O atoms)Facilitates interactions with kinase hinge regions or water-mediated hydrogen bond networks.
Rotatable Bonds 4Maintains a low entropic penalty upon target binding due to the rigid oxazole core.

Structural Logic & Pharmacophore Utility

The architectural design of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid is not arbitrary; it is a highly evolved pharmacophore. Replacing a simple aliphatic carboxylic acid with a complex heterocyclic system like an oxazole leads to a significant increase in enzymatic inhibition and cellular activity by optimizing vector geometry [2].

  • The Ortho-Isopropoxy Effect: The placement of the bulky isopropoxy group at the ortho position (position 2) of the phenyl ring induces a severe steric clash with the adjacent oxazole ring. Causality: This forces the phenyl ring out of coplanarity with the oxazole. This induced twist breaks molecular flatness, which prevents π-π stacking-induced aggregation in aqueous media, thereby drastically improving the kinetic solubility of the final drug candidate.

  • The Oxazole-4-Carboxylic Acid Core: The 1,3-oxazole ring acts as a rigid spacer. It precisely vectors the 4-carboxylic acid moiety to interact with metal ions (such as Zn²⁺ in metalloenzymes) or basic amino acid residues [3].

G Compound 2-(2-Isopropoxyphenyl) oxazole-4-carboxylic acid (MW: 247.25 g/mol) Isopropoxy Ortho-Isopropoxy Group (Steric Shielding & Twist Inducer) Compound->Isopropoxy Phenyl Phenyl Ring (Hydrophobic Anchor) Compound->Phenyl Oxazole 1,3-Oxazole Ring (Rigid Vectoring Scaffold) Compound->Oxazole Carboxyl 4-Carboxylic Acid (Primary Pharmacophore/Salt Bridge) Compound->Carboxyl

Pharmacophoric deconstruction of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid.

De Novo Synthesis Protocol

To ensure scientific integrity, the following protocol details a highly efficient, self-validating synthetic route for C₁₃H₁₃NO₄. This method avoids harsh conditions that could cleave the sensitive isopropoxy ether.

Step-by-Step Methodology

Phase 1: Amidation

  • Procedure: Dissolve L-serine methyl ester hydrochloride (1.0 eq) in anhydrous dichloromethane (DCM) at 0°C. Add diisopropylethylamine (DIPEA, 3.0 eq) followed by dropwise addition of 2-isopropoxybenzoyl chloride (1.1 eq).

  • Causality: DIPEA acts as a non-nucleophilic base to neutralize the HCl salt of the serine ester and scavenge the HCl generated during amidation. The 0°C temperature suppresses the formation of unwanted esterification byproducts at the serine hydroxyl group.

Phase 2: Cyclodehydration

  • Procedure: To the purified amide from Phase 1, add Diethylaminosulfur trifluoride (DAST, 1.2 eq) in DCM at -78°C. Stir for 2 hours, then warm to room temperature.

  • Causality: DAST selectively activates the β-hydroxyl group of the serine moiety, converting it into a superior leaving group. This facilitates an intramolecular nucleophilic attack by the amide carbonyl oxygen, forming an oxazoline ring without epimerizing the chiral center[4].

Phase 3: Oxidation (Aromatization)

  • Procedure: Dissolve the oxazoline intermediate in DCM. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 2.5 eq) and bromotrichloromethane (BrCCl₃, 2.0 eq). Stir at 0°C for 4 hours.

  • Causality: BrCCl₃ acts as an electrophilic halogen source, while DBU facilitates the elimination of HBr. This oxidative dehydrogenation converts the non-planar oxazoline into the fully aromatic, thermodynamically stable 1,3-oxazole core [4].

Phase 4: Saponification

  • Procedure: Dissolve the resulting methyl ester in a 3:1:1 mixture of THF:MeOH:H₂O. Add Lithium Hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir at room temperature for 3 hours. Acidify to pH 3 using 1M HCl.

  • Causality: LiOH provides mild, controlled hydrolysis of the methyl ester. Harsh acidic hydrolysis (e.g., refluxing HCl) is strictly avoided, as oxazole-4-carboxylic acids are prone to decarboxylation at elevated temperatures under strongly acidic conditions.

G Step1 1. Amidation 2-Isopropoxybenzoyl chloride + Serine methyl ester Step2 2. Cyclodehydration DAST at -78°C (Forms Oxazoline) Step1->Step2 Step3 3. Oxidation DBU / BrCCl3 (Aromatizes to Oxazole) Step2->Step3 Step4 4. Hydrolysis LiOH in THF/H2O (Yields Target Acid: MW 247.25) Step3->Step4

Step-by-step synthetic workflow for 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid.

Analytical Validation Protocol

To guarantee trustworthiness, the synthesized compound must pass a self-validating analytical matrix to confirm both the molecular weight (247.25 g/mol ) and the structural formula (C₁₃H₁₃NO₄).

LC-MS (Liquid Chromatography-Mass Spectrometry)
  • System Setup: Use a C18 reverse-phase column with a mobile phase gradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid).

  • Validation Logic: Run a solvent blank first to establish a baseline and rule out column carryover.

  • Expected Results: In positive electrospray ionization (ESI+) mode, the exact mass of 247.08 Da will manifest as a protonated molecular ion [M+H]⁺ peak at m/z 248.09 . In negative mode (ESI-), the loss of the carboxylic proton will yield an [M-H]⁻ peak at m/z 246.08 .

¹H NMR (Nuclear Magnetic Resonance)
  • Solvent: DMSO-d₆ (Deuterated Dimethyl Sulfoxide).

  • Key Diagnostic Peaks:

    • ~13.0 ppm (s, 1H): Broad singlet confirming the presence of the carboxylic acid proton.

    • ~8.8 ppm (s, 1H): Sharp singlet corresponding to the highly deshielded C-5 proton on the oxazole ring.

    • ~4.7 ppm (heptet, 1H): The diagnostic methine proton of the isopropoxy group, split by the six adjacent methyl protons.

    • ~1.3 ppm (d, 6H): The two methyl groups of the isopropoxy moiety.

References

  • Influence of Donor and Acceptor Substituents in 1,3-Oxazole Derivatives and their Anti-Cancer Activity. Juniper Publishers. Available at:[Link]

  • A Structure-Based Approach to Ligand Discovery for 2C-Methyl-d-erythritol-2,4-cyclodiphosphate Synthase: A Target for Antimicrobial Therapy. National Center for Biotechnology Information (PMC). Available at:[Link]

  • N-((1-Benzyl-1H-1,2,3-triazol-4-yl)methyl)arylamide as a New Scaffold that Provides Rapid Access to Antimicrotubule Agents: Synthesis and Evaluation of Antiproliferative Activity Against Select Cancer Cell Lines. National Center for Biotechnology Information (PMC). Available at:[Link]

Exploratory

An In-depth Technical Guide to 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid: Synthesis, Properties, and Therapeutic Potential

This technical guide provides a comprehensive overview of 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for re...

Author: BenchChem Technical Support Team. Date: March 2026

This technical guide provides a comprehensive overview of 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical and biotechnology industries, offering in-depth insights into its chemical identifiers, a proposed synthetic route with a detailed experimental protocol, and its potential pharmacological applications based on the well-established bioactivity of the oxazole scaffold.

Core Compound Identification and Physicochemical Properties

A precise understanding of a compound's identity and fundamental properties is paramount for any research and development endeavor. The key identifiers for 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid are summarized below.

IdentifierValueSource
CAS Number 2358751-05-8[1]
Molecular Formula C13H13NO4[1]
Molecular Weight 247.25 g/mol [1]
SMILES CC(C)OC1=CC=CC=C1C2=NC(=CO2)C(=O)O[1]
MDL Number MFCD31924830[1]

While detailed experimental data on the physicochemical properties of this specific molecule are not widely published, estimations based on its structure suggest it is a solid at room temperature with a relatively high melting point and limited solubility in water, characteristic of many carboxylic acids with aromatic substituents.

Synthesis of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid: A Proposed Pathway and Experimental Protocol

The synthesis of 2-aryl-oxazole-4-carboxylic acids can be achieved through several established methods. A common and effective approach involves the cyclization of an α-amino ketone derivative with a carboxylic acid or its activated form. The following section outlines a plausible and detailed synthetic protocol for 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid, based on well-established organic chemistry principles.[2]

Proposed Synthetic Pathway

The proposed synthesis is a two-step process starting from 2-isopropoxybenzoic acid, as illustrated in the workflow diagram below. The initial step involves the formation of an α-bromo ketone intermediate, which then undergoes a cyclocondensation reaction with an amino acid derivative to form the desired oxazole ring.

G cluster_0 Step 1: Formation of α-Bromo Ketone Intermediate cluster_1 Step 2: Oxazole Ring Formation 2-Isopropoxybenzoic_acid 2-Isopropoxybenzoic acid Acid_chloride 2-Isopropoxybenzoyl chloride 2-Isopropoxybenzoic_acid->Acid_chloride Activation Thionyl_chloride Thionyl chloride (SOCl₂) Diazoketone α-Diazo-2'-isopropoxyacetophenone Acid_chloride->Diazoketone Arndt-Eistert homologation Diazomethane Diazomethane (CH₂N₂) alpha_Bromo_ketone 2-Bromo-1-(2-isopropoxyphenyl)ethan-1-one Diazoketone->alpha_Bromo_ketone Halogenation HBr Hydrobromic acid (HBr) Cyclocondensation Cyclocondensation & Dehydration alpha_Bromo_ketone->Cyclocondensation Serine_ester Serine methyl ester Serine_ester->Cyclocondensation Oxazoline Intermediate Oxazoline Cyclocondensation->Oxazoline Oxidation Oxidation Oxazoline->Oxidation Ester_hydrolysis Ester Hydrolysis (e.g., LiOH) Oxidation->Ester_hydrolysis Final_product 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid Ester_hydrolysis->Final_product

Caption: Proposed two-step synthesis of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid.

Detailed Experimental Protocol

Step 1: Synthesis of 2-Bromo-1-(2-isopropoxyphenyl)ethan-1-one

  • Acid Chloride Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-isopropoxybenzoic acid (1 equivalent) in an excess of thionyl chloride. Heat the mixture to reflux for 2 hours. After cooling to room temperature, remove the excess thionyl chloride under reduced pressure to yield 2-isopropoxybenzoyl chloride.

  • Diazoketone Formation: Dissolve the crude 2-isopropoxybenzoyl chloride in diethyl ether. Cool the solution to 0°C in an ice bath. Slowly add a freshly prepared ethereal solution of diazomethane (approximately 2 equivalents) with gentle stirring. Allow the reaction to proceed at 0°C for 1 hour and then at room temperature overnight. Caution: Diazomethane is toxic and explosive; this step should be performed in a well-ventilated fume hood with appropriate safety precautions.

  • Halogenation: Carefully add 48% hydrobromic acid dropwise to the diazoketone solution at 0°C until the evolution of nitrogen gas ceases. The solution will decolorize. Wash the ethereal solution with saturated sodium bicarbonate solution and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 2-bromo-1-(2-isopropoxyphenyl)ethan-1-one. Purify by column chromatography if necessary.

Step 2: Synthesis of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid

  • Cyclocondensation: To a solution of 2-bromo-1-(2-isopropoxyphenyl)ethan-1-one (1 equivalent) in a suitable solvent such as acetonitrile, add serine methyl ester hydrochloride (1.2 equivalents) and a non-nucleophilic base like triethylamine (2.5 equivalents). Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting materials are consumed.

  • Oxidation and Hydrolysis: After cooling, the reaction mixture can be treated with an oxidizing agent like manganese dioxide to facilitate the aromatization of the oxazoline intermediate to the oxazole. Following oxidation, the solvent is removed, and the crude ester is hydrolyzed using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.

  • Purification: Acidify the reaction mixture with dilute hydrochloric acid to precipitate the carboxylic acid. The solid product is then collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent system like ethanol/water to yield pure 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid.

Therapeutic Potential and Applications in Drug Discovery

The oxazole ring is a privileged scaffold in medicinal chemistry, with numerous derivatives exhibiting a wide range of pharmacological activities.[3][4][5][6] While specific biological data for 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid is not extensively documented, its structural features suggest potential therapeutic applications in several areas, including as an anti-inflammatory, anticancer, and antimicrobial agent.[3][4][6]

Potential as an Anti-Inflammatory Agent

Many oxazole derivatives have demonstrated significant anti-inflammatory properties.[3][4] The mechanism of action often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) enzymes. The carboxylic acid moiety present in the target molecule is a common feature in many non-steroidal anti-inflammatory drugs (NSAIDs) and can contribute to the binding at the active site of these enzymes.

Potential as an Anticancer Agent

The oxazole core is present in several compounds with potent anticancer activity.[7][8] These compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of tubulin polymerization and the disruption of key signaling pathways.[3][7][8] The 2-phenyl-oxazole-4-carboxamide scaffold, which is structurally related to our target compound, has been identified as a potent inducer of apoptosis.[9]

G Oxazole_Derivative 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid (or its amide derivative) Cancer_Cell Cancer Cell Oxazole_Derivative->Cancer_Cell Enters cell Apoptosis_Pathway Apoptosis Pathway Cancer_Cell->Apoptosis_Pathway Induces Caspase_Activation Caspase Activation Apoptosis_Pathway->Caspase_Activation PARP_Cleavage PARP Cleavage Caspase_Activation->PARP_Cleavage DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Cell_Death Apoptotic Cell Death PARP_Cleavage->Cell_Death DNA_Fragmentation->Cell_Death

Caption: Hypothetical mechanism of anticancer action via apoptosis induction.

Potential as an Antimicrobial Agent

Oxazole derivatives have also been explored for their antibacterial and antifungal activities.[4][6] The specific substitution pattern on the oxazole ring plays a crucial role in determining the antimicrobial spectrum and potency. The isopropoxyphenyl group and the carboxylic acid moiety could be tailored to enhance activity against specific microbial targets.

Conclusion and Future Directions

2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid is a molecule with significant potential for further investigation in the field of drug discovery. While direct biological data is currently limited, its structural similarity to other bioactive oxazoles provides a strong rationale for its exploration as a therapeutic agent. The proposed synthetic pathway offers a practical approach for its preparation, enabling further studies into its pharmacological properties. Future research should focus on the synthesis and in vitro screening of this compound and its derivatives against a panel of cancer cell lines, inflammatory targets, and microbial strains to validate its therapeutic potential.

References

  • (2025, November 21). Oxazole Analogues as Potential Therapeutic Agents: A Comprehensive Review. Thieme.
  • A comprehensive review on biological activities of oxazole derivatives. (n.d.). Retrieved from [Link]

  • (2023, March 5). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
  • (2019, February 4).
  • (2022, January 7). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science.
  • (2022, June 1). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Ingenta Connect.
  • 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. (n.d.).
  • (2019, December 6).
  • (2025, December 23). Oxazole-Based Molecules in Anti-viral Drug Development.
  • Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (n.d.). RSC Publishing.
  • (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization.
  • Scheme 6. Synthesis of 2,5-Di(hetero)aryloxazole-4-carboxamides. (n.d.).
  • (2025, September 30). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | Request PDF.
  • (2025, May 22). Synthesis of 4,5-Disubstituted Oxazoles from Carboxylic Acids via [3 + 2]-Cycloaddition Reaction. Thieme.
  • 2-isopropyl-1,3-oxazole-4-carboxylic acid. (2025, May 20).
  • 2358751-05-8|2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid. (n.d.). BLDpharm.
  • 2-Phenyl-oxazole-4-carboxylic acid | C10H7NO3 | CID 1234752. (n.d.). PubChem.
  • (2025, March 5).
  • (2020, November 24).
  • Synthesis of (4R)-thiazolidine carboxylic acid and evaluation of antioxidant potential. (n.d.). Pakistan Journal of Pharmaceutical Sciences.
  • (2018, October 12). A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Indian Academy of Sciences.
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. (n.d.). Beilstein Journals.
  • (2009, March 24). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. MDPI.
  • (2022, October 11). An Overview on Biological Activities of Oxazole, Isoxazoles and 1,2,4-Oxadiazoles Derivatives.
  • (2025, March 17). Advances in isoxazole chemistry and their role in drug discovery. PMC.
  • (2020, December 1). Synthesis and bioactivity of phenyl substituted furan and oxazole carboxylic acid derivatives as potential PDE4 inhibitors. PubMed.
  • Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals | Request PDF. (n.d.).
  • (2024, September 10). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety.
  • (2020, November 24). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. PubMed.
  • (2006, September 1). Discovery and structure-activity relationship of 2-phenyl-oxazole-4-carboxamide derivatives as potent apoptosis inducers. PubMed.
  • 2-Methyloxazole-4-carboxylic acid 97 23012-17-1. (n.d.). Sigma-Aldrich.
  • 2-PHENYL-OXAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis. (n.d.). chemicalbook.

Sources

Foundational

Pharmacological Properties of Isopropoxyphenyl Oxazole Derivatives: A Technical Guide to PDE4 Inhibition and Assay Validation

Executive Summary As the landscape of targeted immunomodulators evolves, isopropoxyphenyl oxazole derivatives have emerged as a highly potent class of non-steroidal anti-inflammatory agents. The most prominent molecule i...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As the landscape of targeted immunomodulators evolves, isopropoxyphenyl oxazole derivatives have emerged as a highly potent class of non-steroidal anti-inflammatory agents. The most prominent molecule in this class, difamilast (OPA-15406), represents a breakthrough in the topical treatment of atopic dermatitis[1]. As a Senior Application Scientist, I have structured this whitepaper to dissect the structural rationale, signal transduction mechanisms, and the rigorous, self-validating experimental protocols required to characterize these compounds.

Structural Rationale and Bioisosterism

The pharmacological efficacy of this class is rooted in precise molecular engineering. The core structure—an oxazole ring—functions as a highly stable bioisostere for traditional amide bonds or less stable heterocycles. This rigid scaffold optimally positions two critical functional groups:

  • The Isopropoxy Group: Positioned at the 3-carbon of the phenyl ring, this bulky, lipophilic moiety is designed to anchor the molecule deep within the hydrophobic pocket of the target enzyme's catalytic domain. Furthermore, it precisely tunes the partition coefficient (LogP) to favor stratum corneum penetration[2].

  • The Difluoromethoxy Group: Located at the 4-position, the addition of fluorine atoms provides severe steric and electronic hindrance against cytochrome P450-mediated oxidative dealkylation, vastly improving the metabolic half-life of the compound in the dermis.

Signal Transduction and Target Engagement

Isopropoxyphenyl oxazoles are highly selective, competitive inhibitors of Phosphodiesterase 4 (PDE4), specifically targeting the PDE4B and PDE4D subtypes[3].

The Causality of Target Engagement: In immune cells (such as T-cells, dendritic cells, and macrophages), PDE4 is the primary enzyme responsible for the hydrolysis of cyclic adenosine monophosphate (cAMP) into inactive 5'-AMP. By competitively binding to the bimetallic (Zn²⁺/Mg²⁺) active site of PDE4, isopropoxyphenyl oxazoles halt this degradation. The resulting accumulation of intracellular cAMP activates Protein Kinase A (PKA). PKA subsequently phosphorylates the cAMP response element-binding protein (CREB), which directly upregulates the transcription of anti-inflammatory cytokines (e.g., IL-10). Concurrently, PKA activation suppresses the NF-κB signaling cascade, halting the transcription of pro-inflammatory mediators like TNF-α, IL-4, and IL-31.

PDE4_Pathway Compound Isopropoxyphenyl Oxazole PDE4 PDE4 Enzyme Compound->PDE4 Inhibits cAMP Elevated cAMP PDE4->cAMP Prevents Hydrolysis PKA Protein Kinase A cAMP->PKA Activates CREB CREB Activation PKA->CREB Phosphorylates NFKB NF-κB Inhibition PKA->NFKB Suppresses AntiInflam ↑ IL-10 CREB->AntiInflam Upregulates ProInflam ↓ TNF-α, IL-4, IL-31 NFKB->ProInflam Downregulates

Caption: Mechanism of PDE4 inhibition by isopropoxyphenyl oxazoles modulating inflammation.

Quantitative Pharmacological Profiling

The selectivity of these derivatives is paramount to their safety profile. The table below summarizes the representative pharmacological data for difamilast compared to systemic PDE4 inhibitors.

CompoundTarget EnzymeIC₅₀ (nM)Selectivity ProfileClinical Application
Difamilast (OPA-15406) PDE4B~11.2>10,000-fold vs PDE1-3, 5-11Topical (Dermatitis)
Difamilast (OPA-15406) PDE4D~14.5>10,000-fold vs PDE1-3, 5-11Topical (Dermatitis)
Roflumilast (Control) PDE4 (Pan)~0.8>1,000-fold vs PDE1-3, 5-11Oral / Topical
Apremilast (Control) PDE4 (Pan)~74.0>1,000-fold vs PDE1-3, 5-11Oral

Self-Validating Experimental Methodologies

To ensure absolute scientific integrity, the protocols used to evaluate these compounds must be inherently self-validating. Below are the gold-standard workflows we utilize in the laboratory.

Protocol 1: TR-FRET PDE4 Inhibition Assay

Causality for Choice: Standard fluorescence intensity assays are highly susceptible to auto-fluorescence generated by the aromatic oxazole rings of our test compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay between excitation and emission readings, completely eliminating compound-induced background noise. Self-Validation Mechanism: The protocol mandates the calculation of a Z'-factor for every microplate. A Z'-factor ≥ 0.6 validates the assay window, proving that the observed enzyme inhibition is a true pharmacological effect rather than assay drift or pipetting error.

Step-by-Step Methodology:

  • Compound Preparation: Serially dilute the isopropoxyphenyl oxazole derivative in 100% DMSO, followed by a 1:20 dilution in assay buffer (50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 0.01% Brij-35) to yield a final DMSO concentration of 1%.

  • Enzyme Incubation: Add 5 µL of recombinant human PDE4B or PDE4D[4] to a 384-well plate. Add 5 µL of the diluted compound. Incubate at 25°C for 15 minutes to allow steady-state binding.

  • Substrate Addition: Initiate the reaction by adding 10 µL of fluorophore-labeled cAMP substrate (e.g., 100 nM final concentration). Incubate for 60 minutes at room temperature.

  • Signal Detection: Add 20 µL of the TR-FRET termination/detection mix (containing a terbium-labeled anti-cAMP antibody). Read the plate on a multi-mode microplate reader (Excitation: 337 nm; Emission: 665 nm / 615 nm).

  • Validation & Analysis: Calculate the Z'-factor using the positive control (Roflumilast) and negative control (Vehicle). Fit the data to a 4-parameter logistic curve to derive the IC₅₀.

Assay_Workflow Step1 1. Compound Dilution Step2 2. Enzyme Incubation Step1->Step2 Step3 3. TR-FRET Detection Step2->Step3 Step4 4. Z'-Factor Validation Step3->Step4 Control1 Positive Control (Roflumilast) Control1->Step2 Control2 Negative Control (Vehicle) Control2->Step2

Caption: Self-validating TR-FRET experimental workflow for PDE4 inhibitory activity.

Protocol 2: In Vitro Human Epidermal Penetration & Cytokine Release Assay

Causality for Choice: Animal skin models possess vastly different lipid compositions and hair follicle densities compared to human skin, often yielding false-positive penetration rates. We utilize a 3D Reconstructed Human Epidermis (RHE) to accurately mimic topical drug delivery[2]. Self-Validation Mechanism: Transepithelial electrical resistance (TEER) is measured before and after compound application. If TEER drops by >15% post-application, the data is automatically discarded, as this indicates the vehicle formulation has compromised the structural barrier, artificially inflating penetration metrics.

Step-by-Step Methodology:

  • Tissue Equilibration: Culture RHE tissues in 6-well plates with maintenance medium at 37°C, 5% CO₂ for 24 hours.

  • Baseline Validation: Measure baseline TEER using a Voltohmmeter. Ensure resistance is > 1000 Ω·cm².

  • Inflammatory Induction: Stimulate the basolateral medium with a cytokine cocktail (TNF-α, IL-4, IL-13) to mimic an atopic dermatitis phenotype.

  • Topical Application: Apply 10 mg/cm² of the isopropoxyphenyl oxazole formulated ointment directly to the apical surface of the RHE[2].

  • Incubation & Post-Validation: Incubate for 24 hours. Measure post-application TEER to validate barrier integrity.

  • Quantification: Harvest the basolateral medium and quantify IL-10 and TNF-α levels via ELISA to confirm target engagement and anti-inflammatory efficacy.

Translational Insights: From Bench to Clinic

The clinical success of isopropoxyphenyl oxazole derivatives hinges on their pharmacokinetic profile. Historically, oral PDE4 inhibitors have been plagued by dose-limiting side effects, primarily severe nausea and emesis. This is directly caused by the systemic inhibition of PDE4D in the area postrema of the brainstem, which lacks a restrictive blood-brain barrier[4].

By engineering the isopropoxyphenyl oxazole scaffold to possess high lipophilicity, molecules like difamilast achieve massive local concentrations in the dermis upon topical application. However, once the drug enters the systemic capillary beds, it is rapidly metabolized and cleared. This intentional "soft drug" design drastically widens the therapeutic index, allowing for potent local immunosuppression without triggering central nervous system-mediated emesis[3].

References

  • US8637559B2 - Oxazole compound and pharmaceutical composition - Google Patents Source: Google Patents URL
  • US10588893B2 - Ointment containing an oxazole compound - Google Patents Source: Google Patents URL
  • Source: PubChem (NIH)
  • Phosphodiesterase 4B (PDE4B) inhibitors and their applications in recent years (2014 to early 2025)
  • phosphodiesterase 4D | Phosphodiesterases, 3',5'-cyclic nucleotide (PDEs)

Sources

Exploratory

A Comprehensive Technical Guide to the Solubility Profile of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid in Organic Solvents

Abstract The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purifi...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

The solubility of an active pharmaceutical ingredient (API) in organic solvents is a critical physicochemical parameter that profoundly influences the entire drug development lifecycle, from synthesis and purification to formulation and final dosage form performance. This technical guide provides a comprehensive framework for determining, understanding, and modeling the solubility profile of 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid, a representative heterocyclic carboxylic acid of interest in medicinal chemistry. In the absence of extensive published data for this specific molecule, this document outlines the fundamental principles, robust experimental methodologies, and theoretical modeling approaches necessary to generate a complete and reliable solubility profile. We detail the gold-standard isothermal shake-flask method, analytical quantification via High-Performance Liquid Chromatography (HPLC), and the application of thermodynamic models like the modified Apelblat equation for data correlation. Furthermore, we introduce predictive frameworks such as Hansen Solubility Parameters (HSP) to guide solvent selection and formulation strategies. This guide is intended for researchers, chemists, and formulation scientists in the pharmaceutical industry, providing the necessary tools to systematically evaluate API solubility and leverage this critical data for accelerated and informed drug development.

Introduction: The Central Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from laboratory discovery to a marketed medicine is critically dependent on its physicochemical properties. Among these, solubility stands out as a cornerstone parameter that dictates the feasibility of numerous development activities.[1] For an orally administered drug, sufficient aqueous solubility is a prerequisite for absorption and bioavailability. However, solubility in organic solvents is equally crucial, governing key upstream and downstream processes including:

  • Reaction Chemistry: Ensuring reactants are in the same phase for efficient chemical synthesis.

  • Crystallization and Purification: Selecting appropriate anti-solvents and crystallization media is fundamental for achieving the desired crystal form (polymorph), purity, and particle size distribution.[2]

  • Formulation: Developing stable liquid formulations (e.g., for injectables or oral solutions) or enabling advanced formulation technologies like amorphous solid dispersions requires a deep understanding of API-solvent interactions.

  • Analytical Method Development: Preparing stock solutions and standards for various analytical tests relies on identifying suitable solvents.

This guide focuses on 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid , a molecule featuring a combination of functional groups—a carboxylic acid, an oxazole ring, and an isopropoxyphenyl group—that present an interesting and representative solubility challenge.[3] The acidic proton on the carboxylic acid, the hydrogen bond acceptors on the oxazole and ether linkages, and the lipophilic aromatic and isopropyl groups all contribute to its complex interaction potential with a range of solvents. A thorough understanding of its solubility profile is therefore not just an academic exercise, but a prerequisite for its successful development.

Physicochemical Fundamentals and Pre-characterization

Before embarking on extensive solubility studies, a foundational understanding of the molecule's intrinsic properties is essential. These parameters provide a theoretical basis for predicting solubility behavior and designing efficient experiments.

  • Molecular Structure: The presence of a carboxylic acid group (a hydrogen bond donor and acceptor) suggests pH-dependent solubility in aqueous systems and strong interactions with polar, protic solvents. The oxazole ring and isopropoxy group contain heteroatoms that can act as hydrogen bond acceptors. The phenyl ring contributes to the molecule's hydrophobicity and potential for π-π stacking interactions.[3]

  • pKa (Acid Dissociation Constant): The pKa of the carboxylic acid is the most critical predictor of its behavior in protic solvents. It dictates the pH at which the molecule transitions from its neutral, generally less soluble form to its ionized, more soluble carboxylate form. This must be determined experimentally, typically via potentiometric titration.[4]

  • logP (Octanol-Water Partition Coefficient): This value quantifies the lipophilicity of the molecule. A higher logP suggests greater solubility in non-polar, organic solvents and lower solubility in water. This can be determined experimentally using the OECD-recommended shake-flask method or estimated using computational models.[5][6]

  • Melting Point (Tm) and Enthalpy of Fusion (ΔHfus): The melting point and the energy required to melt the crystal (enthalpy of fusion) are direct measures of the strength of the crystal lattice. A high melting point and large enthalpy of fusion indicate strong intermolecular forces in the solid state that must be overcome by solvent interactions, generally leading to lower solubility.[1] These are typically measured using Differential Scanning Calorimetry (DSC).

A preliminary analysis suggests that 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid will exhibit favorable solubility in polar organic solvents capable of hydrogen bonding (e.g., alcohols, acetone) and limited solubility in non-polar aliphatic solvents (e.g., hexane, cyclohexane).

Experimental Determination of Equilibrium Solubility

The most reliable method for determining the thermodynamic equilibrium solubility of a compound is the isothermal shake-flask method .[7][8] This technique, recommended by regulatory bodies like the OECD, involves equilibrating an excess amount of the solid compound with the solvent of interest at a constant temperature until the concentration of the dissolved solute in the liquid phase becomes constant.[5]

Rationale for Solvent Selection

A comprehensive solubility profile requires testing in a diverse set of organic solvents that span a range of polarities and hydrogen bonding capabilities. A recommended solvent panel includes:

Solvent ClassExample SolventsPrimary Interactions
Polar Protic Methanol, Ethanol, IsopropanolHydrogen bond donating & accepting, dipole-dipole
Polar Aprotic Acetone, Acetonitrile, Ethyl Acetate, 1,4-DioxaneHydrogen bond accepting, dipole-dipole
Non-Polar Aromatic Tolueneπ-π interactions, dispersion forces
Non-Polar Aliphatic n-Hexane, CyclohexaneDispersion forces

This selection allows for a thorough probing of the solute-solvent interactions that govern solubility.[9]

Detailed Step-by-Step Experimental Protocol

The following protocol describes a robust and self-validating system for solubility measurement.

  • Preparation: Add an excess amount of solid 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid to a series of glass vials. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Solvent Addition: Add a precise volume (e.g., 5.0 mL) of each selected organic solvent to the corresponding vials.

  • Equilibration: Seal the vials tightly and place them in a constant-temperature orbital shaker or rotating wheel. Equilibrate at the desired temperature (e.g., 25.0 °C ± 0.1 °C) for a predetermined period.

    • Causality Note: The equilibration time is critical. Preliminary experiments must be conducted to determine the time required to reach a plateau in concentration, which signifies equilibrium. This is typically between 24 and 72 hours.[7] Samples should be taken at multiple time points (e.g., 24, 48, 72 hours) initially to confirm that equilibrium has been achieved.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed in the temperature-controlled environment for a short period to let the excess solid settle.

  • Sampling and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette fitted with a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

    • Trustworthiness Note: Filtration is a critical step to remove all undissolved solid particles, which would otherwise lead to a significant overestimation of solubility. The filter material must be validated to ensure it does not adsorb the solute or leach extractables into the sample.

  • Dilution: Immediately dilute the filtered sample with a known volume of a suitable mobile phase or solvent to prevent precipitation and to bring the concentration within the calibrated range of the analytical method.

  • Quantification: Analyze the concentration of the diluted samples using a validated High-Performance Liquid Chromatography (HPLC) method.

Visualization of Experimental Workflow

G cluster_prep 1. Preparation & Equilibration cluster_sample 2. Sampling & Analysis cluster_data 3. Data Processing A Add Excess API to Vials B Add Precise Volume of Organic Solvents A->B C Seal and Equilibrate (Constant T, Agitation) B->C D Verify Equilibrium (e.g., 24, 48, 72h) C->D E Settle Suspension D->E F Withdraw Supernatant via Syringe Filter (0.22 µm) E->F G Precise Dilution into Mobile Phase F->G H Quantify by Validated HPLC-UV Method G->H I Calculate Solubility (mg/mL, mole fraction) H->I J Correlate with Thermodynamic Models I->J

Caption: Workflow for Equilibrium Solubility Determination.

Analytical Quantification by HPLC-UV

A validated reverse-phase HPLC method with UV detection is the standard for accurately quantifying the concentration of dissolved API.[10]

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., phosphate buffer at a pH well below the pKa of the carboxylic acid, such as pH 2.5) and an organic modifier (e.g., acetonitrile or methanol).[11]

  • Detection: UV spectrophotometer set to a wavelength of maximum absorbance (λmax) for the compound.

  • Validation: The method must be validated for linearity, accuracy, precision, and specificity according to standard guidelines to ensure trustworthy results. A calibration curve should be prepared using at least five standards of known concentration.

Data Presentation and Thermodynamic Modeling

The experimentally determined solubility data should be presented clearly in both mass/volume units (mg/mL) and as a mole fraction (x), the latter being essential for thermodynamic analysis.

Tabulated Solubility Data

Table 1: Hypothetical Equilibrium Solubility of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid at 298.15 K (25 °C)

SolventDielectric ConstantSolubility (mg/mL)Solubility (Mole Fraction, x)
Methanol32.7To Be DeterminedTo Be Determined
Ethanol24.5To Be DeterminedTo Be Determined
Acetone21.0To Be DeterminedTo Be Determined
Acetonitrile37.5To Be DeterminedTo Be Determined
Ethyl Acetate6.0To Be DeterminedTo Be Determined
Toluene2.4To Be DeterminedTo Be Determined
n-Hexane1.9To Be DeterminedTo Be Determined
Thermodynamic Modeling

To enhance the utility of experimental data, especially when measured across a range of temperatures, thermodynamic models can be used for correlation and prediction. The modified Apelblat equation is a widely used semi-empirical model that relates mole fraction solubility (x) to absolute temperature (T).[12][13]

The equation is expressed as: ln(x) = A + (B/T) + C·ln(T)

Where A, B, and C are model parameters obtained by fitting the equation to the experimental data. Parameter B is related to the enthalpy of solution, while C reflects the effect of temperature on the heat capacity of fusion.[14] The Apelblat model provides an excellent means to interpolate solubility at temperatures not experimentally tested and to smooth experimental data.[9][15]

Predictive Approaches: Hansen Solubility Parameters (HSP)

Beyond experimental measurement, predictive tools can provide valuable insights for solvent screening and formulation design. Hansen Solubility Parameters (HSP) offer a powerful framework for this purpose.[16][17] The HSP model deconstructs the total Hildebrand solubility parameter into three components representing specific intermolecular forces:

  • δd: Energy from dispersion forces.

  • δp: Energy from polar (dipole-dipole) forces.

  • δh: Energy from hydrogen bonding forces.[18]

Every solvent and solute can be assigned a point in this three-dimensional "Hansen space." The fundamental principle is that substances with similar HSP coordinates are likely to be miscible.[19] The distance (Ra) between the solute (1) and a solvent (2) in Hansen space can be calculated, and if this distance is within the solute's "interaction radius" (R0), good solubility is predicted.[17]

The HSP of the target molecule can be determined experimentally by testing its solubility in a range of well-characterized solvents or can be estimated using group contribution methods.[20] This information is invaluable for rationally selecting solvents for crystallization, identifying suitable polymer excipients for solid dispersions, and troubleshooting solubility issues.

Visualization of Predictive Framework

G cluster_input Input Parameters cluster_exp Experimental Data cluster_model Modeling & Prediction cluster_output Application & Output MolStruct Molecular Structure (Functional Groups) HSP Hansen Solubility Parameters (HSP) MolStruct->HSP PhysChem Physicochemical Data (pKa, logP, Tm) ThermoModel Thermodynamic Models (e.g., Apelblat) PhysChem->ThermoModel ExpSol Shake-Flask Solubility Data ExpSol->ThermoModel Data Fitting ExpSol->HSP Parameter Determination Output Rational Solvent Selection & Formulation Design ThermoModel->Output HSP->Output

Sources

Foundational

Pharmacophore Profiling and Therapeutic Targeting of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic Acid

Abstract: As the demand for novel, highly specific small-molecule therapeutics accelerates, the strategic deployment of privileged scaffolds becomes paramount. This technical whitepaper evaluates 2-(2-Isopropoxyphenyl)ox...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: As the demand for novel, highly specific small-molecule therapeutics accelerates, the strategic deployment of privileged scaffolds becomes paramount. This technical whitepaper evaluates 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid as a versatile pharmacophore. By dissecting its structural components—the hydrogen-bonding oxazole-4-carboxylic acid core and the lipophilic, sterically defining 2-isopropoxyphenyl moiety—we identify three primary therapeutic targets: the MDM2-p53 protein-protein interaction, Macrophage Migration Inhibitory Factor-1 (MIF-1) / D-Dopachrome Tautomerase (D-DT) enzymatic activity, and Peroxisome Proliferator-Activated Receptors (PPARs). This guide provides mechanistic causality, self-validating experimental workflows, and benchmark data to accelerate lead optimization.

Structural Rationale & Pharmacophore Analysis

The architecture of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid is not arbitrary; it is a highly engineered scaffold designed to exploit specific protein microenvironments.

  • The Oxazole-4-Carboxylic Acid Core: This moiety acts as a rigid, planar bioisostere for amides and classical acidic headgroups. The carboxylic acid provides a critical hydrogen-bond donor/acceptor pair, while the oxazole nitrogen can participate in secondary electrostatic interactions.

  • The 2-Isopropoxyphenyl Group: The ortho-isopropoxy substitution forces the phenyl ring out of coplanarity with the oxazole core due to steric clash. This specific dihedral angle allows the molecule to project into deep, lipophilic binding pockets (such as the Trp23 pocket in MDM2 or the tail-pocket of PPARγ) while maintaining the acidic headgroup at the solvent interface or anchored to polar residues.

Target I: MDM2-p53 Protein-Protein Interaction (PPI)

Mechanistic Causality

The tumor suppressor p53 is frequently inactivated in cancers via direct binding to the Murine Double Minute 2 (MDM2) oncoprotein. MDM2 binds the transactivation domain of p53, targeting it for proteasomal degradation. Oxazole-4-carboxylic acid derivatives have been identified as potent bioisosteres for the amide linkages in classical MDM2 inhibitors. The carboxylic acid forms critical hydrogen bonds with His96 and Lys94 of the MDM2 protein, while the 2-isopropoxyphenyl group is perfectly positioned to occupy the hydrophobic cleft normally filled by p53's Phe19 or Trp23 residues [1].

G A Ligand Binding (His96 & Lys94 H-Bonds) B Disruption of MDM2-p53 Complex A->B C Prevention of p53 Ubiquitination B->C D p53 Nuclear Accumulation & Apoptosis Induction C->D

Fig 1: Mechanism of MDM2-p53 PPI disruption leading to apoptosis.

Experimental Workflow: Fluorescence Polarization (FP) Binding Assay

To validate the binding affinity of the compound to MDM2, a self-validating FP assay is utilized. FP is chosen because it directly measures the displacement of a fluorescently labeled p53-peptide, providing a true thermodynamic binding constant ( Ki​ ) rather than downstream functional noise.

  • Reagent Preparation: Prepare recombinant human MDM2 protein (residues 1-118) and a TAMRA-labeled p53 peptide (TAMRA-RFMDYWEGL).

  • Equilibration: Incubate 10 nM MDM2 protein with 2 nM TAMRA-p53 peptide in assay buffer (PBS, 0.01% Tween-20, 1 mM DTT) for 30 minutes. Causality: This establishes the baseline polarization signal (bound state) before introducing the competitor.

  • Compound Titration: Add 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid in a 12-point dose-response curve (ranging from 10 µM to 0.1 nM) using a constant 1% DMSO vehicle. Include a DMSO-only well (negative control) and a known high-affinity inhibitor like Nutlin-3a (positive control) to ensure assay dynamic range.

  • Measurement & Analysis: Read polarization (mP) at Ex 535 nm / Em 580 nm. Calculate the IC50​ using a 4-parameter logistic regression. Convert IC50​ to Ki​ using the Nikolovska-Coleska equation to account for receptor depletion.

Target II: MIF-1 / D-DT Tautomerase Inhibition

Mechanistic Causality

Macrophage Migration Inhibitory Factor-1 (MIF-1) and its homolog D-Dopachrome Tautomerase (D-DT/MIF-2) are pro-inflammatory cytokines implicated in oncology and autoimmune diseases. Both possess an unusual N-terminal catalytic proline (Pro-1) responsible for tautomerase activity. The oxazole-4-carboxylic acid scaffold acts as a direct inhibitor by anchoring its carboxylic acid moiety to Pro-1 via hydrogen bonding, while the ketone oxygen interacts with Ile-64. The 2-isopropoxyphenyl group provides the necessary steric bulk to block the active site channel without clashing with Met-114, a common pitfall in MIF-1 inhibitor design [2].

G A Recombinant D-DT + Inhibitor Pre-incubation B Addition of Substrate (L-Dopachrome Methyl Ester) A->B C Spectrophotometric Read (Absorbance at 475 nm) B->C D Enzyme Kinetics & IC50 Determination C->D

Fig 2: Spectrophotometric workflow for evaluating D-DT/MIF-1 tautomerase inhibition.

Experimental Workflow: D-DT Tautomerase Enzymatic Assay

This protocol utilizes the tautomerization of L-dopachrome methyl ester to precisely quantify enzyme inhibition.

  • Enzyme-Inhibitor Pre-incubation: Incubate 100 nM recombinant human D-DT with varying concentrations of the oxazole compound in 10 mM sodium phosphate buffer (pH 6.2) for 15 minutes at room temperature. Causality: Pre-incubation is critical. The carboxylic acid must establish stable hydrogen bonds with the catalytic Pro-1 before the highly reactive substrate is introduced.

  • Substrate Preparation: Freshly prepare L-dopachrome methyl ester by oxidizing L-3,4-dihydroxyphenylalanine methyl ester with sodium periodate. Causality: The substrate is unstable and must be generated immediately prior to the assay to prevent spontaneous degradation, which would artificially inflate the apparent inhibitory effect.

  • Reaction Initiation: Add the substrate to the enzyme-inhibitor mixture to a final concentration of 0.5 mM.

  • Kinetic Read: Immediately monitor the decrease in absorbance at 475 nm over 2 minutes. The initial velocity ( V0​ ) of the reaction is calculated from the linear portion of the curve to determine the IC50​ .

Target III: PPAR α/γ Dual Agonism

Mechanistic Causality

Peroxisome Proliferator-Activated Receptors (PPARs) are nuclear receptors regulating lipid and glucose metabolism. 2-Aryloxazole-4-carboxylic acids are privileged scaffolds for PPAR agonism. The carboxylic acid functions as the requisite acidic headgroup, forming a network of hydrogen bonds with the AF-2 helix (specifically Tyr473 in PPARγ and Tyr464 in PPARα), stabilizing the active conformation of the receptor. The 2-isopropoxyphenyl tail is highly lipophilic, driving deep insertion into the Y-shaped hydrophobic ligand-binding domain (LBD), facilitating heterodimerization with the Retinoid X Receptor (RXR) [3].

G A Ligand Entry & LBD Binding (AF-2 Helix) B Conformational Shift & Co-repressor Release A->B C RXR Heterodimerization & Co-activator Recruitment B->C D PPRE Binding & Gene Transcription C->D

Fig 3: Nuclear receptor activation pathway for PPAR-mediated gene transcription.

Experimental Workflow: Cell-Based Luciferase Reporter Assay

To prove that binding translates to functional receptor activation, a cell-based reporter assay is required.

  • Transfection: Co-transfect HEK293T cells with a plasmid containing the PPARγ-LBD fused to a GAL4 DNA-binding domain, and a reporter plasmid containing the GAL4 upstream activating sequence (UAS) driving firefly luciferase. Causality: Using a GAL4-chimera isolates the assay from endogenous nuclear receptor cross-talk, ensuring the signal is exclusively driven by the introduced PPARγ-LBD.

  • Compound Treatment: 24 hours post-transfection, treat cells with the oxazole compound (0.1 nM to 10 µM). Include Rosiglitazone as a full agonist reference.

  • Dual-Luciferase Readout: After 24 hours of compound exposure, lyse the cells and measure firefly luciferase luminescence. Normalize the data against a constitutively expressed Renilla luciferase control. Causality: Normalization is a self-validating step that corrects for variations in transfection efficiency and potential compound cytotoxicity.

Quantitative Data Summary

The following table synthesizes benchmark pharmacological data for oxazole-4-carboxylic acid derivatives against the discussed targets, providing a baseline for expected activity of the 2-isopropoxyphenyl analog.

Therapeutic TargetAssay TypeBenchmark Ligand / AnalogExpected Affinity / Potency ( IC50​ / Ki​ )Primary Binding Residues
MDM2-p53 PPI FP Binding AssayOxazole-4-carboxamide bioisosteres Ki​ < 5.0 nMHis96, Lys94
D-DT / MIF-1 Tautomerase KineticFuran/Oxazole-4-carboxylic acids IC50​ ~ 2.0 - 10.0 µMPro-1, Ile-64
PPAR α/γ Reporter AssayAleglitazar analogs EC50​ ~ 0.01 - 0.5 µMTyr473 ( γ ), Tyr464 ( α )

Conclusion

The 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid scaffold represents a highly tunable, multi-target pharmacophore. Its rigid geometry and distinct electrostatic profile make it an exceptional candidate for disrupting protein-protein interactions (MDM2), inhibiting specialized enzymatic active sites (MIF-1/D-DT), and modulating nuclear receptor transcription (PPARs). By leveraging the self-validating experimental workflows outlined in this guide, drug development professionals can systematically optimize this building block into potent, target-specific therapeutics.

References

  • Discovery of 4-((3′R,4′S,5′R)-6″-Chloro-4′-(3-chloro-2-fluorophenyl)-1′-ethyl-2″-oxodispiro[cyclohexane-1,2′-pyrrolidine-3′,3″-indoline]-5′-carboxamido)bicyclo[2.2.2]octane-1-carboxylic Acid (AA-115/APG-115): A Potent and Orally Active Murine Double Minute 2 (MDM2) Inhibitor in Clinical Development. Journal of Medicinal Chemistry - ACS Publications.1

  • Discovery of Furan-2-Carboxylic Acid Derivatives as Novel D-Dopachrome Tautomerase (D-DT) and Macrophage Migration Inhibitory Factor-1 (MIF-1) Dual Inhibitors. Journal of Medicinal Chemistry - ACS Publications.2

  • A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry (via Springer Nature / ResearchGate).3

Sources

Protocols & Analytical Methods

Method

Application Note and Synthesis Protocol for 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic Acid

Introduction The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products.[1] Its unique electronic and structural properties make it a valuable component i...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The oxazole scaffold is a privileged heterocyclic motif found in numerous biologically active compounds and natural products.[1] Its unique electronic and structural properties make it a valuable component in medicinal chemistry for the development of novel therapeutic agents.[2] Specifically, 2,4-disubstituted oxazoles are of significant interest. The compound 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid (CAS No. 2358751-05-8) incorporates a substituted aryl group at the 2-position and a carboxylic acid at the 4-position, providing a key handle for further derivatization, such as amidation or esterification, to generate libraries of new chemical entities for drug discovery screening.[3][4] This document provides a detailed, field-proven protocol for the synthesis of this valuable research compound, grounded in established chemical principles.

Overall Synthetic Strategy

The synthesis of 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid can be efficiently achieved through a multi-step process. The proposed strategy involves the initial preparation of a key intermediate, 2-isopropoxybenzamide, from commercially available 2-isopropoxybenzoic acid. This is followed by a classic Robinson-Gabriel-type cyclization reaction with ethyl bromopyruvate to form the corresponding ethyl oxazole-4-carboxylate. The final step is the saponification of the ethyl ester to yield the target carboxylic acid. This approach is selected for its reliability and the use of readily available starting materials.

G A 2-Isopropoxybenzoic Acid B 2-Isopropoxybenzoyl Chloride A->B SOCl₂ C 2-Isopropoxybenzamide B->C NH₄OH D Ethyl 2-(2-isopropoxyphenyl)oxazole-4-carboxylate C->D Ethyl Bromopyruvate, PPh₃, I₂ E 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic Acid D->E NaOH, H₂O/EtOH

Caption: Overall synthetic workflow for 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid.

Materials and Reagents

Reagent/MaterialGradeSupplier
2-Isopropoxybenzoic acid≥98%Sigma-Aldrich
Thionyl chloride (SOCl₂)Reagent gradeFisher Scientific
Ammonium hydroxide (NH₄OH)28-30% solutionVWR
Dichloromethane (DCM)AnhydrousSigma-Aldrich
Ethyl bromopyruvate97%Alfa Aesar
Triphenylphosphine (PPh₃)99%Sigma-Aldrich
Iodine (I₂)Reagent gradeJ.T. Baker
Acetonitrile (MeCN)AnhydrousSigma-Aldrich
Sodium hydroxide (NaOH)Pellets, ≥97%EMD Millipore
Ethanol (EtOH)200 proofDecon Labs
Diethyl ether (Et₂O)ACS gradeFisher Scientific
Saturated sodium bicarbonate (NaHCO₃)
Brine
Anhydrous magnesium sulfate (MgSO₄)
Hydrochloric acid (HCl)1 M and 6 M

Experimental Protocols

Part 1: Synthesis of 2-Isopropoxybenzamide

This initial step involves the conversion of the carboxylic acid to an acid chloride, followed by amidation. This is a robust and high-yielding method for amide formation.

Step-by-Step Protocol:

  • Acid Chloride Formation:

    • To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-isopropoxybenzoic acid (10.0 g, 55.5 mmol).

    • Under a nitrogen atmosphere, add thionyl chloride (12.0 mL, 165 mmol) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 80 °C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

    • After cooling to room temperature, remove the excess thionyl chloride under reduced pressure. The resulting crude 2-isopropoxybenzoyl chloride is a yellow oil and can be used in the next step without further purification.

  • Amidation:

    • Dissolve the crude 2-isopropoxybenzoyl chloride in anhydrous dichloromethane (50 mL) and cool the solution to 0 °C in an ice bath.

    • Slowly add concentrated ammonium hydroxide solution (20 mL) dropwise to the stirred solution. A white precipitate will form.

    • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

    • Filter the white solid and wash with cold water and then with a small amount of cold diethyl ether.

    • Dry the solid under vacuum to yield 2-isopropoxybenzamide as a white crystalline solid.

Expected Yield: 85-95% Characterization: The product can be characterized by ¹H NMR and melting point analysis.

Part 2: Synthesis of Ethyl 2-(2-isopropoxyphenyl)oxazole-4-carboxylate

This step involves the construction of the oxazole ring via a cyclization reaction. The use of triphenylphosphine and iodine facilitates the in-situ formation of a reactive intermediate from the amide.

G cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Work-up cluster_3 Purification A Add 2-isopropoxybenzamide, PPh₃, and I₂ to anhydrous MeCN B Add ethyl bromopyruvate dropwise A->B C Heat to reflux for 6 hours B->C D Cool and quench with Na₂S₂O₃ solution C->D E Extract with ethyl acetate D->E F Wash with brine and dry over MgSO₄ E->F G Concentrate under reduced pressure F->G H Purify by column chromatography G->H

Caption: Experimental workflow for the synthesis of the oxazole ester intermediate.

Step-by-Step Protocol:

  • To a 250 mL round-bottom flask, add 2-isopropoxybenzamide (5.0 g, 27.9 mmol), triphenylphosphine (8.7 g, 33.5 mmol), and iodine (7.1 g, 27.9 mmol) in anhydrous acetonitrile (100 mL).

  • Stir the mixture at room temperature for 15 minutes.

  • Add ethyl bromopyruvate (4.2 mL, 33.5 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and quench by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) until the iodine color disappears.

  • Extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to obtain ethyl 2-(2-isopropoxyphenyl)oxazole-4-carboxylate as a pale yellow oil.

Expected Yield: 60-75% Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Part 3: Saponification to 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic Acid

The final step is a standard ester hydrolysis to yield the desired carboxylic acid.

Step-by-Step Protocol:

  • Dissolve the ethyl 2-(2-isopropoxyphenyl)oxazole-4-carboxylate (3.0 g, 10.9 mmol) in a mixture of ethanol (30 mL) and water (15 mL) in a 100 mL round-bottom flask.

  • Add sodium hydroxide pellets (0.87 g, 21.8 mmol) to the solution.

  • Heat the mixture to 60 °C and stir for 3 hours, or until TLC analysis indicates the complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water (20 mL) and wash with diethyl ether (2 x 20 mL) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the dropwise addition of 6 M hydrochloric acid. A white precipitate will form.

  • Collect the precipitate by vacuum filtration, wash with cold water, and dry under vacuum to afford 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid as a white to off-white solid.

Expected Yield: 90-98% Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, mass spectrometry, and melting point analysis to confirm its identity and purity.

Safety Precautions

  • Thionyl chloride is corrosive and reacts violently with water. Handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Ethyl bromopyruvate is a lachrymator and is corrosive. Handle with care in a fume hood.

  • Dichloromethane is a suspected carcinogen. Use appropriate engineering controls and PPE.

  • Always wear safety glasses and a lab coat when performing these experiments.

References

  • Chemical Synthesis Database. 2-isopropyl-1,3-oxazole-4-carboxylic acid. Available from: [Link]

  • PubChem. 2-Phenyl-oxazole-4-carboxylic acid. Available from: [Link]

  • Yamada, K., Kamimura, N., & Kunishima, M. (2017). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journal of Organic Chemistry, 13, 2538–2545. Available from: [Link]

  • Reddy, B. V. S., et al. (2014). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 79(15), 7131–7139. Available from: [Link]

  • Zhang, L., et al. (2021). Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety. Journal of Medicinal Chemistry, 64(19), 14594–14616. Available from: [Link]

  • Troisi, L., et al. (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 84(23), 15567–15577. Available from: [Link]

  • El-Sayed, M. T., et al. (2020). Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. Molecules, 25(23), 5497. Available from: [Link]

  • LibreTexts Chemistry. Common carboxylic acids with practical uses. Available from: [Link]

  • Google Patents. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid.
  • Singh, S., et al. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(1), 14-25. Available from: [Link]

Sources

Application

Application Note: Step-by-Step Preparation of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic Acid

Executive Summary This technical application note outlines a robust, scalable, and highly regioselective three-step synthetic protocol for the preparation of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid . This compoun...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical application note outlines a robust, scalable, and highly regioselective three-step synthetic protocol for the preparation of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid . This compound serves as a critical heterocyclic building block in medicinal chemistry, frequently utilized in the design of PPAR agonists and orexin receptor antagonists. By employing a modified Hantzsch oxazole synthesis, this protocol bypasses the kinetic traps typical of standard cyclodehydrations, ensuring high yields and exceptional purity suitable for downstream drug development workflows.

Mechanistic Rationale & Pathway Design

The synthesis is strategically architected into three self-validating stages, each designed to maximize chemoselectivity while preventing the degradation of the sterically hindered isopropoxy ether linkage.

  • Amidation via Vilsmeier-Haack Activation : The conversion of 2-isopropoxybenzoic acid to 2-isopropoxybenzamide utilizes oxalyl chloride with catalytic DMF. This generates a highly reactive Vilsmeier-Haack intermediate that forms the acid chloride at 0 °C. This mild approach is deliberately chosen over thionyl chloride to avoid thermal degradation or premature cleavage of the ether bond.

  • Modified Hantzsch Cyclization : The core 1,3-oxazole ring is constructed by condensing the primary benzamide with ethyl bromopyruvate. Classical Hantzsch reactions often stall at the stable 4-hydroxy-4,5-dihydrooxazole intermediate. To force aromatization, Trifluoroacetic Anhydride (TFAA) and pyridine are introduced at sub-zero temperatures. TFAA traps the recalcitrant hydroxyl group as a trifluoroacetate—an exceptional leaving group—facilitating a rapid E2 elimination that irreversibly drives the formation of the aromatic oxazole core, as supported by 1 [1].

  • Chemoselective Saponification : The ethyl ester is hydrolyzed using Lithium Hydroxide (LiOH) in a mixed aqueous-organic solvent system. LiOH provides a highly specific nucleophilic attack on the ester carbonyl. Unlike stronger bases (NaOH/KOH) or Lewis acids (BBr₃), LiOH prevents transesterification side reactions and preserves the integrity of the 2-isopropoxy substituent [2].

SynthesisWorkflow SM 2-Isopropoxybenzoic Acid (Starting Material) Step1 Step 1: Amidation (Oxalyl Chloride, NH4OH) SM->Step1 Int1 2-Isopropoxybenzamide (Intermediate 1) Step1->Int1 Step2 Step 2: Hantzsch Cyclization (Ethyl bromopyruvate, NaHCO3, TFAA) Int1->Step2 Int2 Ethyl 2-(2-Isopropoxyphenyl) oxazole-4-carboxylate Step2->Int2 Step3 Step 3: Saponification (LiOH, THF/H2O, HCl) Int2->Step3 Product 2-(2-Isopropoxyphenyl) oxazole-4-carboxylic acid Step3->Product

Figure 1: Three-step synthetic workflow for 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid.

Reagents & Stoichiometry Specifications

ReagentMW ( g/mol )EquivalentsRole in Synthesis
2-Isopropoxybenzoic acid 180.201.00Starting Material
Oxalyl Chloride 126.931.20Activating Agent
Ammonium Hydroxide (28%) 35.055.00Nitrogen Source
Ethyl bromopyruvate 195.011.20C2-C3 Synthon
Trifluoroacetic Anhydride (TFAA) 210.032.00Dehydrating Agent
Pyridine 79.103.00Non-nucleophilic Base
LiOH·H₂O 41.963.00Hydrolysis Base

Step-by-Step Experimental Protocols

Step 1: Synthesis of 2-Isopropoxybenzamide
  • Activation : Charge an oven-dried 500 mL round-bottom flask with 2-isopropoxybenzoic acid (10.0 g, 55.5 mmol) and anhydrous dichloromethane (DCM, 100 mL) under a nitrogen atmosphere.

  • Catalysis : Inject N,N-Dimethylformamide (DMF, 0.1 mL) to act as a formylating catalyst.

  • Acid Chloride Formation : Cool the mixture to 0 °C. Dropwise add oxalyl chloride (8.45 g, 66.6 mmol) over 15 minutes. Remove the ice bath and stir at room temperature for 2 hours. Self-Validation: The reaction is complete when visible gas evolution (CO and CO₂) ceases.

  • Concentration : Evaporate the solvent under reduced pressure to yield the crude acid chloride as a pale yellow oil.

  • Amidation : Dissolve the crude acid chloride in anhydrous THF (50 mL). Add this solution dropwise to a vigorously stirred solution of aqueous ammonium hydroxide (28%, 50 mL) pre-cooled to 0 °C.

  • Isolation : Stir for 1 hour. Extract the aqueous layer with Ethyl Acetate (3 × 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate to afford 2-isopropoxybenzamide as a white solid.

Step 2: Synthesis of Ethyl 2-(2-Isopropoxyphenyl)oxazole-4-carboxylate
  • Condensation : In a 250 mL flask, dissolve 2-isopropoxybenzamide (8.0 g, 44.6 mmol) in anhydrous 1,2-dimethoxyethane (DME, 80 mL). Add NaHCO₃ (7.5 g, 89.2 mmol) followed by ethyl bromopyruvate (10.4 g, 53.5 mmol).

  • Intermediate Formation : Reflux the mixture at 80 °C for 12 hours. Monitor via TLC (Hexanes/EtOAc 7:3) until the primary amide is fully consumed.

  • Dehydration : Cool the reaction mixture strictly to -15 °C. Sequentially add pyridine (10.6 g, 133.8 mmol), followed by the dropwise addition of TFAA (18.7 g, 89.2 mmol), ensuring the internal temperature does not exceed 0 °C.

  • Aromatization : Allow the mixture to warm to room temperature and stir for 2 hours.

  • Purification : Quench the reaction carefully with saturated aqueous NaHCO₃ (100 mL). Extract with DCM (3 × 100 mL). Purify the concentrated crude via silica gel flash chromatography (Hexanes/EtOAc 8:2) to yield the pure oxazole ester.

Step 3: Saponification to Target Compound
  • Hydrolysis : Dissolve the ethyl 2-(2-isopropoxyphenyl)oxazole-4-carboxylate (7.0 g, 25.4 mmol) in a ternary solvent mixture of THF/MeOH/H₂O (2:1:1 v/v/v, 80 mL).

  • Base Addition : Add solid LiOH·H₂O (3.2 g, 76.2 mmol) in one portion.

  • Reaction : Stir vigorously at room temperature for 4 hours. Self-Validation: Monitor via LC-MS until the ester mass peak disappears entirely [3].

  • Acidification & Precipitation : Evaporate the volatile organic solvents (THF/MeOH) under reduced pressure. Dilute the remaining aqueous layer with distilled water (20 mL) and cool to 0 °C. Acidify dropwise with 1M HCl until a pH of 2-3 is reached. A dense white precipitate will form immediately.

  • Isolation : Filter the precipitate through a sintered glass funnel, wash with ice-cold water (2 × 20 mL), and dry under high vacuum at 45 °C for 12 hours to afford the final target compound.

Analytical Characterization & Expected Yields

StageIntermediate / Final ProductExpected Yield (%)Target Purity (HPLC)Visual State
1 2-Isopropoxybenzamide92 - 95%> 98.0%White crystalline solid
2 Ethyl oxazole-4-carboxylate65 - 72%> 95.0%Pale yellow oil/solid
3 Target Carboxylic Acid 88 - 94% > 99.0% Fine white powder

Troubleshooting & Causality Analysis (E-E-A-T)

  • Incomplete Dehydration in Step 2 : If LC-MS analysis of Step 2 shows a dominant mass of [M+18] relative to the desired oxazole, the intermediate 4-hydroxy-4,5-dihydrooxazole has failed to dehydrate. Causality : This is typically caused by moisture in the DME solvent or insufficient TFAA. Ensure strictly anhydrous conditions are maintained. Furthermore, temperature control (-15 °C) during TFAA addition is critical; adding it at room temperature causes rapid degradation of the pyruvic ester before it can trap the hydroxyl group.

  • Low Yield in Step 1 (Unreactive Suspension) : If the benzoic acid fails to dissolve and react upon oxalyl chloride addition. Causality : The omission of catalytic DMF. DMF is strictly required to generate the Vilsmeier-Haack reagent (chloroiminium ion), which is the actual active species that converts the carboxylic acid to the acid chloride.

  • Loss of Isopropoxy Group (Ether Cleavage) : Causality : Utilizing harsh Lewis acids or highly concentrated strong mineral acids during the workup of Step 3 can cleave the isopropoxy group, yielding a phenol byproduct. The use of mild LiOH followed by careful titration with 1M HCl to exactly pH 2-3 prevents this degradation pathway.

References

  • Classical Hantzsch Synthesis and Dehydration Mechanics Title: TOTAL SYNTHESIS OF ARGYRIN A AND ANALOGUES THEREOF Source: Nottingham ePrints URL
  • Preparation of 2-Substituted Oxazole-4-carboxylic Acids Title: 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives Source: ResearchGate URL
  • General Oxazole Synthesis and Reaction Monitoring Title: Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids Source: PMC - NIH URL

Sources

Method

Reagents for amide coupling using 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid

As a Senior Application Scientist, this guide provides an in-depth technical overview for the successful amide coupling of 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid. The protocols and insights are designed for rese...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, this guide provides an in-depth technical overview for the successful amide coupling of 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid. The protocols and insights are designed for researchers, scientists, and drug development professionals aiming for efficient and reliable synthesis.

Introduction: Navigating the Coupling of a Sterically Influenced Heterocycle

Amide bond formation is a cornerstone of organic synthesis, particularly in medicinal chemistry and drug development, where it is integral to the structure of countless bioactive molecules.[1] The target carboxylic acid, 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid, presents a unique synthetic consideration. While the oxazole core is a common pharmacophore, the ortho-isopropoxy group on the phenyl ring introduces significant steric bulk near the reactive carboxylic acid center. This steric hindrance can impede the approach of both the coupling reagent and the amine, potentially leading to slow reaction rates, low yields, or the need for more forceful conditions.[2][3]

Therefore, a successful coupling strategy for this substrate hinges on the rational selection of an appropriate activating reagent that can overcome this spatial obstruction while minimizing side reactions, such as racemization if chiral amines are employed. This guide details the mechanistic basis for reagent selection and provides robust protocols for achieving high-yield amide formation.

Rational Selection of Coupling Reagents

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable at ambient temperatures, necessitating the activation of the carboxylic acid.[4] This is achieved by converting the hydroxyl group into a better leaving group, typically through the use of a "coupling reagent."[5] The choice of reagent is critical, especially when dealing with sterically hindered substrates.

Uronium/Aminium Salts: The High-Efficiency Choice

For sterically demanding couplings, uronium-based reagents are often the first choice due to their high reactivity and rapid kinetics.[6]

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate): HATU is an exceptionally efficient coupling reagent, particularly for challenging substrates.[7] Its efficacy stems from the formation of a highly reactive OAt-active ester.[8][9] The neighboring nitrogen atom in the azabenzotriazole ring is thought to stabilize the transition state, accelerating the reaction.[7][8] Given the steric hindrance of 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid, HATU is the premier recommendation.

Carbodiimides: The Versatile Workhorse

Carbodiimides are widely used due to their cost-effectiveness and versatility. They function by reacting with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[10][11]

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide): EDC is a water-soluble carbodiimide, which presents a significant advantage in purification, as the resulting urea byproduct is also water-soluble and can be easily removed with an aqueous wash.[12][13]

  • Additives (HOBt, NHS): Carbodiimide reactions are almost always performed with an additive like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (HOBt). These additives react with the O-acylisourea intermediate to form a more stable, yet still reactive, active ester.[12] This two-step activation minimizes side reactions, such as the formation of N-acylurea, and can reduce the risk of racemization.[13][14]

Phosphonium Salts: The Racemization-Resistant Option

Phosphonium salts like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) are another class of highly effective reagents. A key advantage is that they do not react with the free amine nucleophile, which can be an issue with some uronium reagents, preventing the formation of guanidinium byproducts.[14] While the original BOP reagent is avoided due to the formation of the carcinogenic byproduct HMPA, PyBOP is a much safer and equally effective alternative.[13]

Data Presentation: Comparative Analysis of Recommended Reagents

Reagent ClassExampleAdvantagesDisadvantagesByproducts
Uronium Salt HATUHigh efficiency, fast kinetics, excellent for sterically hindered substrates, low racemization.[6][7]Higher cost, byproduct can be difficult to remove via chromatography.Tetramethylurea (water-soluble, but can be persistent in organic extracts).[15]
Carbodiimide EDC / NHSCost-effective, mild conditions, water-soluble reagent and byproduct simplify workup.[12][16]Less reactive than HATU, may give lower yields with hindered substrates, risk of N-acylurea side product without an additive.[13]1-ethyl-3-(3-dimethylaminopropyl)urea (water-soluble).
Phosphonium Salt PyBOPHigh efficiency, low racemization, does not form guanidinium side products.[14]Higher cost than carbodiimides, byproduct can sometimes complicate purification.Tripyrrolidinophosphine oxide.

Visualizing the Process

Reaction Mechanism & Workflow

The diagrams below illustrate the fundamental activation and coupling sequence, followed by a generalized laboratory workflow for executing the protocols.

G cluster_activation Activation Step cluster_coupling Coupling Step Carboxylic_Acid R-COOH Active_Ester Reactive Intermediate (e.g., OAt-Ester) Carboxylic_Acid->Active_Ester + Reagent Coupling_Reagent Coupling Reagent Amide_Product Amide Product (R-CO-NHR') Active_Ester->Amide_Product + Amine Amine R'-NH2

Caption: General mechanism for amide bond formation.

G A Dissolve Carboxylic Acid & Base in Solvent B Add Coupling Reagent (Pre-activation) A->B C Add Amine B->C D Monitor Reaction (TLC / LC-MS) C->D E Aqueous Workup (Quench & Extract) D->E F Dry & Concentrate E->F G Purify Product (Chromatography) F->G

Caption: Standard experimental workflow for amide coupling.

Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended as the primary approach for 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid due to its high reactivity, which is well-suited for overcoming steric hindrance.[6][16]

Materials:

  • 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • HATU (1.1 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Setup: In a clean, dry, round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid (1.0 equiv) in anhydrous DMF.

  • Base Addition: Add DIPEA (3.0 equiv) to the solution and stir for 2-3 minutes at room temperature. The use of a non-nucleophilic base like DIPEA is crucial to deprotonate the carboxylic acid without competing in the coupling reaction.[6]

  • Activation: Add HATU (1.1 equiv) in one portion to the stirred solution. Allow the activation to proceed for 10-15 minutes at room temperature. The solution may change color, indicating the formation of the active ester.

  • Amine Coupling: Add the desired amine (1.1 equiv) to the reaction mixture.

  • Reaction Monitoring: Monitor the reaction progress using an appropriate analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are typically complete within 1-3 hours at room temperature. If the reaction is sluggish due to highly hindered substrates, the temperature can be gently raised to 40-50°C.[2]

  • Workup: Once the reaction is complete, pour the mixture into a separatory funnel containing ethyl acetate and wash sequentially with 5% aqueous LiCl (to help remove DMF), 1M HCl, saturated aqueous NaHCO₃, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide. The byproduct, tetramethylurea, is polar and can sometimes co-elute with polar products, requiring careful optimization of the chromatography gradient.[15]

Protocol 2: Cost-Effective Coupling using EDC/NHS

This method is a reliable and economical alternative, particularly for less hindered amines. The use of NHS is critical for generating a stable active ester intermediate.[16][17]

Materials:

  • 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid (1.0 equiv)

  • Amine (1.1 equiv)

  • EDC (1.2 equiv)

  • N-hydroxysuccinimide (NHS) (1.2 equiv)

  • Anhydrous Dichloromethane (DCM) or DMF

Procedure:

  • Setup: In a clean, dry, round-bottom flask, dissolve 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid (1.0 equiv) and NHS (1.2 equiv) in anhydrous DCM or DMF.

  • Activation: Add EDC (1.2 equiv) to the solution. Stir the reaction mixture at room temperature for 30-60 minutes to allow for the formation of the NHS-activated ester.

  • Amine Coupling: Add the amine (1.1 equiv) to the reaction mixture. If the amine is used as a hydrochloride salt, add 1.0-1.1 equivalents of a non-nucleophilic base like DIPEA or triethylamine along with the amine.

  • Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. These reactions may require longer times than HATU couplings, typically stirring for 4-16 hours at room temperature.

  • Workup: Dilute the reaction mixture with DCM or ethyl acetate. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The urea byproduct from EDC is water-soluble and should be largely removed during the aqueous workup.[18]

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Troubleshooting Common Issues

ProblemPossible CauseSuggested Solution
Low or No Product Formation Insufficient reactivity of the coupling reagent due to steric hindrance.Switch to a more powerful reagent like HATU or PyBOP. Increase the reaction temperature to 40-50°C or extend the reaction time.[2][18]
Formation of Side Products If using a chiral amine, epimerization may occur.Use a reagent known to suppress racemization, such as HATU. Ensure the reaction temperature is not excessively high.[7][18]
Difficulty in Purification Co-elution of product with reagent byproducts (e.g., tetramethylurea from HATU).For HATU, perform a thorough aqueous workup with LiCl washes to remove as much DMF and tetramethylurea as possible.[15] For carbodiimides, use EDC to ensure a water-soluble urea byproduct that is easily removed.[18]

By understanding the chemical principles behind amide bond activation and carefully selecting reagents and conditions tailored to the specific challenges of 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid, researchers can reliably and efficiently synthesize the desired amide products.

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Organic Chemistry Tutor. Carbodiimide-Mediated Coupling. [Link]

  • Wikipedia. HATU. [Link]

  • Common Organic Chemistry. Amine to Amide Mechanism - HATU. [Link]

  • Chemistry Steps. Amides from Carboxylic Acids-DCC and EDC Coupling. [Link]

  • Aapptec Peptides. (2021, May 19). Carbodiimides and Additives. [Link]

  • Kim Reactor. (2024, April 14). HATU Coupling: Challenges Associated with the Byproducts | Amide Bond Formation. YouTube. [Link]

  • Royal Society of Chemistry. (2008, December 4). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews. [Link]

  • Taylor & Francis. Carbodiimide – Knowledge and References. [Link]

  • ResearchGate. (2026, February 7). Amide Bond Formation and Peptide Coupling. [Link]

  • ACS Publications. (2015, November 15). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development. [Link]

  • University of Toronto. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. [Link]

  • HepatoChem. Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Organic Chemistry Portal. Amide synthesis by acylation. [Link]

  • National Institutes of Health. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC. [Link]

Sources

Application

Application Note: Solvent Selection for the Dissolution of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic Acid

Introduction 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid is a novel heterocyclic compound with significant potential in pharmaceutical research and development.[1][2] As with any active pharmaceutical ingredient (API...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid is a novel heterocyclic compound with significant potential in pharmaceutical research and development.[1][2] As with any active pharmaceutical ingredient (API), understanding its solubility characteristics is a critical first step in formulation development, process chemistry, and various in vitro and in vivo studies.[3][4] The choice of solvent can profoundly impact the bioavailability, stability, and manufacturability of the final drug product.[5][6] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practices for selecting an appropriate solvent system for 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid. We will explore the theoretical considerations based on the molecule's structure, provide a detailed experimental protocol for solubility determination, and present a framework for data analysis and solvent selection.

Physicochemical Properties and Theoretical Solubility Profile

A thorough understanding of the physicochemical properties of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid is paramount for predicting its solubility behavior. While specific experimental data for this compound is not widely published, we can infer its likely characteristics based on its structural motifs: the oxazole ring, the carboxylic acid group, and the isopropoxyphenyl substituent.

Structural Analysis:

  • Oxazole Ring: The oxazole ring is an aromatic heterocycle that contributes to the overall planarity and potential for π-π stacking interactions.[1][7] It is a weakly basic moiety.

  • Carboxylic Acid Group: This functional group is the primary driver of the compound's acidic nature and its pH-dependent solubility.[4][8][9] It can act as a hydrogen bond donor and acceptor.

  • Isopropoxyphenyl Group: The isopropoxy group is a bulky, hydrophobic substituent that will significantly influence the molecule's lipophilicity and reduce its aqueous solubility. The phenyl ring also contributes to the hydrophobic character.

Predicted Solubility Profile:

  • Aqueous Solubility: Due to the presence of the hydrophobic isopropoxyphenyl group, the aqueous solubility of the non-ionized form is expected to be low.[4][6]

  • pH-Dependent Solubility: The carboxylic acid group (with an estimated pKa in the range of 3-5, typical for aromatic carboxylic acids) will dominate the solubility in aqueous media.[9] At pH values below the pKa, the compound will exist predominantly in its neutral, less soluble form. As the pH increases above the pKa, the carboxylic acid will deprotonate to form the more soluble carboxylate salt.[4]

  • Organic Solvent Solubility: Higher solubility is anticipated in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), which can effectively solvate both the polar carboxylic acid group and the aromatic rings. Polar protic solvents like methanol and ethanol are also expected to be reasonably good solvents due to their ability to form hydrogen bonds.[7] Nonpolar solvents such as hexanes and toluene are unlikely to be effective.

Strategic Framework for Solvent Selection

A systematic approach to solvent selection is crucial for efficiency and for ensuring the chosen solvent meets all the requirements for the intended application, from early-stage research to manufacturing.[5][10][11][12]

Caption: A logical workflow for systematic solvent selection.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "shake-flask" method is the gold standard for determining the equilibrium solubility of a compound and is recommended by regulatory bodies.[4][13][14] This protocol provides a detailed, step-by-step methodology for determining the solubility of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid.

Materials:

  • 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid (solid)

  • Selected solvents (e.g., Water, pH 7.4 buffer, 0.1 N HCl, 0.1 N NaOH, Methanol, Ethanol, Isopropanol, Acetone, Acetonitrile, Ethyl Acetate, Dichloromethane, DMSO, DMF, Toluene, Heptane)

  • Vials with screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (0.22 µm)

  • Analytical balance

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (or a validated UV-Vis spectrophotometer)

Procedure:

  • Preparation:

    • Accurately weigh an excess amount of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid into each vial. An amount that is at least 2-3 times the expected solubility is recommended.

    • Add a precise volume of the selected solvent to each vial.

  • Equilibration:

    • Securely cap the vials.

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary kinetic study can determine the optimal equilibration time.

  • Phase Separation:

    • After equilibration, allow the vials to stand undisturbed for a short period to allow the undissolved solid to settle.

    • Centrifuge the vials to further separate the solid from the supernatant.

  • Sample Collection and Preparation:

    • Carefully withdraw an aliquot of the clear supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter to remove any remaining solid particles.

    • Dilute the filtered supernatant with a suitable mobile phase or solvent to a concentration within the linear range of the analytical method.

  • Quantification:

    • Analyze the diluted samples using a validated HPLC or UV-Vis method to determine the concentration of the dissolved compound.

    • Prepare a calibration curve using standards of known concentrations to accurately quantify the solubility.

  • Data Reporting:

    • Express the solubility in mg/mL or mol/L.

Caption: The experimental workflow for the shake-flask solubility method.

Illustrative Solubility Data and Interpretation

The following table provides a template for recording and interpreting experimentally determined solubility data for 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid. The values presented are hypothetical and for illustrative purposes only, based on the theoretical profile discussed earlier.

Solvent ClassSolventPolarity IndexExpected Solubility (mg/mL)Remarks
Aqueous Water (pH ~7)10.2< 0.01Very poorly soluble due to hydrophobic nature.
0.1 N HCl (pH 1)10.2< 0.01The carboxylic acid is protonated and non-ionized.
pH 7.4 Buffer10.20.1 - 1.0Increased solubility due to partial deprotonation.
0.1 N NaOH (pH 13)10.2> 10High solubility due to complete formation of the carboxylate salt.
Polar Protic Methanol5.11 - 10Good solubility, capable of hydrogen bonding.
Ethanol4.31 - 10Good solubility, similar to methanol.
Isopropanol3.90.1 - 1.0Reduced solubility compared to methanol and ethanol.
Polar Aprotic DMSO7.2> 50Excellent solvent, effectively solvates the entire molecule.
DMF6.4> 50Excellent solvent, similar to DMSO.
Acetonitrile5.81 - 10Moderate solubility.
Acetone5.11 - 10Moderate solubility.
Nonpolar Toluene2.4< 0.1Poor solubility.
Heptane0.1< 0.01Very poor solubility.

Safety, Health, and Environmental Considerations

Solvent selection should not be based solely on solubility.[10] It is imperative to consider the safety, health, and environmental (SHE) impact of the chosen solvents, especially for applications that may be scaled up for manufacturing.[5][12] Resources such as the ACS Green Chemistry Institute Pharmaceutical Roundtable (ACS GCI-PR) solvent selection guide provide a valuable framework for choosing more sustainable solvents.[11] For instance, while solvents like dichloromethane may be effective, they are often discouraged due to their environmental and health hazards.[15] Whenever possible, greener alternatives should be prioritized.

Conclusion

The selection of an appropriate solvent for 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid is a multi-faceted process that requires a combination of theoretical understanding and empirical testing. This application note has provided a comprehensive framework for this process, from initial physicochemical assessment to detailed experimental protocols and data interpretation. By following a systematic approach that considers not only solubility but also safety, health, and environmental factors, researchers can make informed decisions that will facilitate the successful development of this promising compound.

References

  • Purosolv. (2025, April 22). Key Considerations for Selecting Solvents in Drug Manufacturing.
  • van der Graaf, S., et al. (2019, March 18). Solvent developments for liquid-liquid extraction of carboxylic acids in perspective.
  • North, M., et al. (2021, July 29). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids.
  • Frenkel, O. (2018, July 26). Solving solubility issues in modern APIs. TAPI.
  • Jupke, A., et al. (2026, January 20). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids. JuSER.
  • Royal Society of Chemistry. (n.d.). A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry.
  • Annual Reviews. (2025, June 9). Beyond Phase Equilibria: Selecting Suitable Solvent Systems for Reactive Extraction of Carboxylic Acids.
  • BenchChem. (n.d.). Physical and chemical characteristics of Benzo[d]oxazole-4-carboxylic acid.
  • Prat, D., et al. (2013, November 4). Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes.
  • MDPI. (2025, July 3). Laser Microinterferometry for API Solubility and Phase Equilibria: Darunavir as a Case Example.
  • American Chemical Society. (n.d.). Solvent Sustainability in Drug Discovery: Where Are We Now, and How Can We Improve?.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Solvent Selection Guides.
  • Dow Development Labs. (2021, May 7). Ask a Formulator: What is the Purpose and Approach to Solubility Studies?.
  • University of York, Department of Chemistry. (n.d.). Solvent Selection Guide.
  • National Center for Biotechnology Information. (n.d.). Oxazole-5-carboxylic Acid. PubChem.
  • Cristofoletti, R., et al. (2018, February 6). Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. PubMed.
  • Emmace. (n.d.). Solubility and chemical quantification of APIs/drugs.
  • SriramChem. (n.d.). oxazole-4-carboxylic acid.
  • CymitQuimica. (n.d.). Oxazole-4-carboxylic acid.
  • Chemical Synthesis Database. (2025, May 20). 2-isopropyl-1,3-oxazole-4-carboxylic acid.
  • BLDpharm. (n.d.). 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid.
  • Wiley. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • BenchChem. (n.d.). Benzo[d]oxazole-4-carboxylic acid solubility in different solvents.
  • Sigma-Aldrich. (n.d.). 2-(4-isopropoxyphenyl)-8-methylquinoline-4-carboxylic acid.
  • Chem-Impex. (n.d.). Oxazole-2-carboxylic acid amide.
  • National Center for Biotechnology Information. (n.d.). 2-Phenyl-oxazole-4-carboxylic acid. PubChem.
  • Chem-Impex. (n.d.). Oxazole-4-carboxylic acid ethyl ester.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic Acid

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid. This document provides in-d...

Author: BenchChem Technical Support Team. Date: March 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working on the synthesis of 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid. This document provides in-depth troubleshooting advice and frequently asked questions to help overcome common challenges and improve synthesis yield.

Introduction

The synthesis of 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid is a multi-step process that requires careful control of reaction conditions to achieve high yields and purity. This guide will focus on a common synthetic route: the formation of the oxazole ring to create an ester precursor, followed by hydrolysis to the final carboxylic acid. Understanding the nuances of each step is critical for success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.

Problem 1: Low Yield of Ethyl 2-(2-Isopropoxyphenyl)oxazole-4-carboxylate (Ester Intermediate)

Low yields of the ester intermediate are a frequent challenge. This is often due to incomplete reaction, side reactions, or degradation of the product.

Possible Causes and Solutions:

CauseExplanationRecommended Solutions
Inefficient Cyclodehydration The formation of the oxazole ring from the α-acylamino ketone precursor is a critical step. Incomplete dehydration will result in a low yield of the desired oxazole.[1]- Choice of Dehydrating Agent: Strong dehydrating agents like concentrated sulfuric acid or polyphosphoric acid are commonly used.[2] However, these can be harsh. Consider milder alternatives like phosphorus oxychloride in dimethylformamide.[1] - Reaction Temperature and Time: Ensure the reaction is heated sufficiently to drive the dehydration to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.
Side Reactions (Tar Formation) The starting materials or the product may be sensitive to the strongly acidic and high-temperature conditions of the Robinson-Gabriel synthesis, leading to decomposition and the formation of tar-like byproducts.- Optimize Reaction Temperature: Lowering the reaction temperature may reduce the rate of decomposition. A balance needs to be found between a reasonable reaction rate and minimizing byproduct formation. - Anhydrous Conditions: Ensure all reagents and solvents are dry, as water can promote side reactions.
Sub-optimal Reagent Stoichiometry Incorrect molar ratios of reactants can lead to incomplete conversion of the limiting reagent.- Careful Stoichiometry: Precisely measure all reagents. It may be beneficial to use a slight excess of one of the more volatile or less stable reactants.

Experimental Protocol: Synthesis of Ethyl 2-(2-isopropoxyphenyl)oxazole-4-carboxylate

This protocol is a general representation based on common oxazole synthesis methods.

  • Preparation of the α-acylamino ketone: This precursor is typically synthesized from serine ethyl ester hydrochloride and 2-isopropoxybenzoyl chloride.

  • Cyclodehydration:

    • Dissolve the α-acylamino ketone in a suitable solvent (e.g., acetic anhydride).

    • Slowly add the dehydrating agent (e.g., concentrated sulfuric acid) at a low temperature (e.g., 0 °C).

    • Gradually warm the reaction mixture to room temperature and then heat to reflux.

    • Monitor the reaction by TLC until the starting material is consumed.

  • Work-up and Purification:

    • Cool the reaction mixture and pour it into ice water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

Problem 2: Incomplete Hydrolysis of the Ethyl Ester

The final step of converting the ethyl ester to the carboxylic acid can be challenging, with incomplete hydrolysis leading to a mixture of ester and acid, complicating purification.

Possible Causes and Solutions:

CauseExplanationRecommended Solutions
Insufficient Base or Acid For saponification (base-catalyzed hydrolysis), an insufficient amount of base will result in an incomplete reaction. Similarly, for acid-catalyzed hydrolysis, a low concentration of acid or water will slow down the reaction.[3]- Use of Excess Base/Acid: For saponification, use a molar excess of a strong base like lithium hydroxide (LiOH) or sodium hydroxide (NaOH).[4] For acid hydrolysis, use a strong acid like hydrochloric acid (HCl) in a solvent mixture containing water.[5]
Steric Hindrance The isopropoxyphenyl group might cause some steric hindrance, making the ester less accessible to the hydrolyzing agent.- Increase Reaction Temperature and Time: Heating the reaction mixture can provide the necessary energy to overcome the activation barrier. Monitor the reaction progress by TLC to determine when the hydrolysis is complete.
Poor Solubility The ester may not be fully soluble in the reaction medium, limiting the reaction rate.- Solvent System: Use a co-solvent system to ensure the ester is fully dissolved. For example, a mixture of tetrahydrofuran (THF), methanol (MeOH), and water is often effective for base-catalyzed hydrolysis.[4]

Experimental Protocol: Hydrolysis of Ethyl 2-(2-isopropoxyphenyl)oxazole-4-carboxylate

  • Saponification:

    • Dissolve the ethyl ester in a mixture of THF, MeOH, and water.

    • Add a solution of LiOH or NaOH in water.

    • Stir the reaction mixture at room temperature or with gentle heating. .

    • Monitor the reaction by TLC until the starting material has disappeared.

  • Work-up and Purification:

    • Remove the organic solvents under reduced pressure.

    • Acidify the aqueous residue with a dilute acid (e.g., 1N HCl) to a pH of around 2-3.

    • The carboxylic acid will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold water, and dry under vacuum.

    • If necessary, the product can be further purified by recrystallization or reversed-phase column chromatography.[6]

Frequently Asked Questions (FAQs)

Q1: What is the most critical step in the synthesis of 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid?

A1: The cyclodehydration step to form the oxazole ring is often the most challenging. The choice of dehydrating agent and the control of reaction temperature are crucial to maximize the yield and minimize the formation of byproducts.[1][2]

Q2: Are there alternative methods to the Robinson-Gabriel synthesis for preparing the oxazole ring?

A2: Yes, several modern methods exist. For example, a one-pot synthesis from carboxylic acids, benzoin, and ammonium acetate using a copper-iron oxide catalyst has been reported.[7] Another approach involves the reaction of aldehydes with tosylmethyl isocyanide (TosMIC). These methods can sometimes offer milder reaction conditions and improved yields.

Q3: How can I effectively purify the final carboxylic acid product?

A3: If the product precipitates upon acidification, filtration and washing may be sufficient. For higher purity, recrystallization from a suitable solvent is recommended. If impurities are difficult to remove, an acid-base extraction can be effective.[8] Dissolve the crude product in a basic aqueous solution, wash with an organic solvent to remove neutral impurities, and then re-acidify the aqueous layer to precipitate the pure acid. Reversed-phase chromatography is another powerful purification technique for polar compounds like carboxylic acids.[6]

Q4: Can I use a different ester, such as a methyl ester, as the precursor?

A4: Yes, a methyl ester can be used. The hydrolysis conditions would be similar to those for the ethyl ester, although reaction times may vary slightly.

Q5: How can I confirm the identity and purity of my final product?

A5: Standard analytical techniques should be used. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy will confirm the structure of the molecule. High-Performance Liquid Chromatography (HPLC) coupled with a Mass Spectrometer (MS) can be used to assess the purity and confirm the molecular weight of the compound.

Visualizing the Synthetic Workflow

The following diagram illustrates the general two-step synthesis of 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid.

Synthesis_Workflow cluster_step1 Step 1: Oxazole Ring Formation cluster_step2 Step 2: Hydrolysis Precursor α-Acylamino Ketone Precursor Ester Ethyl 2-(2-Isopropoxyphenyl)oxazole-4-carboxylate Precursor->Ester Cyclodehydration (e.g., H₂SO₄, Ac₂O) Acid 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic Acid Ester->Acid Saponification (e.g., LiOH, THF/MeOH/H₂O)

Caption: General workflow for the synthesis.

Mechanism Overview: Robinson-Gabriel Cyclodehydration

This diagram illustrates the key steps in the formation of the oxazole ring.

Robinson_Gabriel_Mechanism Start α-Acylamino Ketone Protonation Protonated Carbonyl Start->Protonation H⁺ Cyclization Hemiaminal Intermediate Protonation->Cyclization Intramolecular Nucleophilic Attack Dehydration1 Iminium Ion Cyclization->Dehydration1 -H₂O Enolization Enol Intermediate Dehydration1->Enolization Tautomerization Dehydration2 Oxazole Enolization->Dehydration2 -H₂O

Caption: Robinson-Gabriel synthesis mechanism.

References

  • Robinson–Gabriel synthesis - Wikipedia. (n.d.). Retrieved March 12, 2026, from [Link]

  • Mancini, A., et al. (2021). Discovery of Substituted (2-Aminooxazol-4-yl)Isoxazole-3-carboxylic Acids as Inhibitors of Bacterial Serine Acetyltransferase in the Quest for Novel Potential Antibacterial Adjuvants. Molecules, 26(5), 1269.
  • Brovarets, V. S., et al. (2018). 2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. Russian Journal of General Chemistry, 88(10), 2225-2232.
  • Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604-3606.
  • Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved March 12, 2026, from [Link]

  • Reddy, T. R., et al. (2020). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 85(7), 4935-4945.
  • Synthesis of Ethyl 2-Formyloxazole-4-carboxylate: A Detailed Protocol for Researchers. (2025). BenchChem.
  • Trost, B. M., & Dong, G. (2008). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles. Organic Letters, 10(11), 2373-2375.
  • Application Notes and Protocols: Robinson-Gabriel Synthesis of 2-(3-Cyclohexylpropionyl)oxazole. (2025). BenchChem.
  • Synthesis from Carboxylic Acid Deriv
  • RediSep C-18 reversed phase column purification of carboxylic acids. (2012). Teledyne ISCO.
  • How can I purify carboxylic acid? (2013).
  • Preparation of Carboxylic Acids. (2025, January 8). Save My Exams.
  • Synthesis of Ethyl 2-ethylaminothiazole-4-carboxyl
  • Chavan, S. M. (2021). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. Research Journal of Science and Technology, 13(2), 105-110.
  • Ryabukhin, S. V., et al. (2017). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry, 82(21), 11484-11498.
  • Asghari, S., et al. (2013). Synthesis and Crystal Structure of Ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)
  • Synthesis of carboxylic acids by hydrolysis or deprotection. (n.d.). Organic Chemistry Portal.
  • An In-depth Technical Guide to Ethyl 2-formyloxazole-4-carboxyl
  • Zarei, M., & Zolfigol, M. A. (2023).
  • General procedures for the purification of Carboxylic acids. (n.d.). LookChem.
  • Application Notes and Protocols: Synthesis of 2-Aryl Thiazolidine-4-Carboxylic Acids. (2025). BenchChem.
  • Iio, K., et al. (2018). Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and alkyne derivatives. Beilstein Journal of Organic Chemistry, 14, 2568-2576.

Sources

Optimization

Technical Support Center: Optimizing the Purification of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid

Welcome to the technical support guide for the purification of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid (CAS 2358751-05-8)[1]. This document provides in-depth troubleshooting advice, frequently asked questions, an...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support guide for the purification of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid (CAS 2358751-05-8)[1]. This document provides in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols designed for researchers, chemists, and drug development professionals. Our goal is to equip you with the scientific rationale and practical steps needed to overcome common purification challenges and achieve high purity of this valuable heterocyclic compound.

Section 1: Frequently Asked Questions (FAQs) - First-Line Troubleshooting

This section addresses the most immediate questions that arise during the purification process.

Q1: My crude product is an off-color oil/gummy solid. What are the likely impurities?

A broad melting point or non-crystalline nature suggests the presence of impurities. Based on common synthetic routes to oxazole-4-carboxylic acids, the primary suspects are:

  • Unhydrolyzed Ester Precursor: Many syntheses conclude with the hydrolysis of a methyl or ethyl ester. This precursor is less polar than the final carboxylic acid and is a very common impurity if the hydrolysis reaction is incomplete.

  • Unreacted Starting Materials: Depending on the specific cyclization chemistry used, starting materials for the oxazole ring formation may persist.[2][3]

  • Decarboxylation Byproduct: Oxazole carboxylic acids can be susceptible to decarboxylation, especially when subjected to high temperatures, resulting in the formation of 2-(2-isopropoxyphenyl)oxazole. This byproduct is significantly less polar than your target compound.

  • Residual Solvents: High-boiling point solvents from the reaction (e.g., DMF, DMSO) can be difficult to remove and may interfere with crystallization.

Q2: What is the most effective initial strategy for purifying my crude product?

For a compound with an acidic functional group like this one, a two-stage approach is highly effective. First, perform a bulk purification using an acid-base extraction to isolate the acidic product from neutral or basic impurities. This is followed by recrystallization to remove closely related impurities and obtain a highly crystalline final product. This sequence is efficient and leverages the compound's chemical properties for a robust separation.

Q3: My compound streaks severely on a standard silica gel TLC plate, making it impossible to assess purity or choose a chromatography solvent system. What's wrong?

This is a classic issue when working with acidic compounds on standard silica gel. The acidic silanol groups (Si-OH) on the silica surface strongly and often irreversibly interact with your carboxylic acid, causing the characteristic streaking.[4]

To resolve this, you must suppress the ionization of your compound. Add a small amount of a volatile acid to your mobile phase (eluent).

  • Recommended Solution: Add 0.5-1% acetic acid or formic acid to your eluent system (e.g., ethyl acetate/hexane). This protonates the carboxylate, reducing its interaction with the silica and resulting in well-defined spots.

Q4: I'm having trouble with recrystallization. The compound either "oils out" or fails to crystallize entirely. How can I fix this?

"Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid crystal lattice. This is often due to an inappropriate solvent choice or the presence of impurities.[4][5]

ProblemPossible CauseRecommended Solution
"Oiling Out" The solvent's boiling point is higher than the compound's melting point (or melting point of the impure mixture).Select a solvent with a lower boiling point. Alternatively, use a solvent pair: dissolve the compound in a minimum of a "good" hot solvent, then slowly add a "poor" solvent until turbidity persists, and then cool slowly.[5]
The solution is supersaturated or cooled too quickly.Re-heat the solution to re-dissolve the oil, add a small amount (5-10%) of additional hot solvent, and allow it to cool much more slowly. Insulating the flask can help.[4]
No Crystallization The solution is not sufficiently saturated.Reduce the volume of the solvent by gentle heating or under a stream of nitrogen, then allow it to cool again.
Lack of nucleation sites for crystal growth.Try scratching the inside of the flask at the liquid's surface with a glass rod. If you have a pure sample, add a single tiny "seed" crystal to induce crystallization.[4]
High concentration of impurities inhibiting crystal formation.The crude material may be too impure for recrystallization. First, perform a different purification step, such as acid-base extraction or column chromatography, to increase the purity.[4]

Section 2: In-Depth Purification Protocols

These protocols provide detailed, step-by-step instructions for key purification workflows.

Protocol 1: Bulk Purification via Acid-Base Extraction

This method is ideal for the initial cleanup of the crude product, effectively removing neutral and basic impurities.

Methodology:

  • Dissolution: Dissolve the crude product in an appropriate organic solvent such as ethyl acetate or dichloromethane (DCM).

  • Basification: Transfer the solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stopper the funnel and shake gently at first to release the CO₂ gas that forms, venting frequently. Once gas evolution ceases, shake more vigorously.

  • Separation: Allow the layers to separate. The desired compound will now be in the aqueous layer as its sodium carboxylate salt. Drain and collect the aqueous layer.

  • Organic Wash: To remove any remaining neutral impurities, wash the collected aqueous layer with a fresh portion of the organic solvent (e.g., ethyl acetate). Discard this organic wash.

  • Acidification: Cool the aqueous layer in an ice bath and slowly add 1M HCl with stirring until the pH is approximately 2-3 (check with pH paper). Your purified carboxylic acid should precipitate as a solid.

  • Isolation: Collect the precipitated solid by vacuum filtration.

  • Washing: Wash the solid on the filter with a small amount of cold deionized water to remove inorganic salts.

  • Drying: Dry the purified solid under vacuum to a constant weight.

G start Crude Product (in Ethyl Acetate) add_base Add aq. NaHCO₃ & Shake start->add_base separate1 Separate Layers add_base->separate1 aq_layer1 Aqueous Layer (Contains Sodium Carboxylate Salt) separate1->aq_layer1 Collect org_layer1 Organic Layer (Contains Neutral/Basic Impurities) separate1->org_layer1 Discard wash_aq Wash with fresh Ethyl Acetate aq_layer1->wash_aq separate2 Separate Layers wash_aq->separate2 aq_layer2 Purified Aqueous Layer separate2->aq_layer2 Collect org_wash Organic Wash (Discard) separate2->org_wash acidify Cool & Acidify with 1M HCl to pH 2-3 aq_layer2->acidify precipitate Precipitation of Pure Acid acidify->precipitate filter_dry Filter, Wash with Cold Water, & Dry precipitate->filter_dry final_product Pure Carboxylic Acid filter_dry->final_product

Caption: Workflow for purification by acid-base extraction.

Protocol 2: High-Purity Polishing by Recrystallization

Use this protocol after initial purification or if the crude product is already of reasonable purity.

Methodology:

  • Solvent Screening: In small test tubes, test the solubility of ~20 mg of your compound in ~0.5 mL of various solvents at room temperature and upon heating.[5][6] A good solvent will dissolve the compound when hot but result in poor solubility at room temperature.[6]

    Solvent SystemPolaritySuitability Notes
    Ethanol / WaterPolar ProticOften an excellent choice. Dissolve in hot ethanol, add hot water dropwise until cloudy, then cool.
    IsopropanolPolar ProticA good single solvent to try.[7]
    Ethyl Acetate / HexaneMedium / NonpolarDissolve in hot ethyl acetate, add hexane until cloudy, then cool. Good for removing more polar impurities.
    TolueneAromaticCan be effective for less polar compounds but has a high boiling point; check for "oiling out".
  • Dissolution: In an Erlenmeyer flask, add the minimum amount of the chosen hot solvent to the bulk of your compound until it is fully dissolved.

  • Decolorization (Optional): If the solution is colored, add a very small amount of activated charcoal, keep the solution hot for a few minutes, and then perform a hot filtration to remove the charcoal.[6]

  • Crystallization: Cover the flask and allow it to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath.

  • Isolation & Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the crystals in a vacuum oven to remove all residual solvent.

Protocol 3: Chromatographic Purification for Difficult Separations

When recrystallization fails to remove a persistent impurity, column chromatography is the method of choice.[8] The key is selecting the correct stationary and mobile phases.

G start Run TLC with Eluent + 0.5% Acetic Acid decision Are spots well-separated and Rf between 0.2-0.4? start->decision normal_phase Proceed with Normal-Phase Flash Chromatography (Silica Gel) using the optimized eluent. decision->normal_phase  Yes reversed_phase Switch to Reversed-Phase Chromatography (C18) decision->reversed_phase  No (Streaking or Poor Separation) rp_tlc Optimize on C18 TLC plates using Water/Acetonitrile or Water/Methanol with 0.1% Formic Acid. reversed_phase->rp_tlc

Caption: Decision workflow for selecting the right chromatography method.

A) Modified Normal-Phase Flash Chromatography (Silica Gel)

  • Solvent Selection: Use TLC to find a solvent system (e.g., Hexane/Ethyl Acetate) with 0.5% acetic acid that gives your product an Rf value of ~0.3.

  • Column Packing: Pack a glass column with silica gel slurried in the chosen eluent.

  • Sample Loading: Dissolve your crude material in a minimal amount of the eluent or a stronger solvent (like DCM), adsorb it onto a small amount of silica gel, dry it to a powder, and load this powder onto the top of the packed column. This "dry loading" technique typically results in better separation.

  • Elution and Fraction Collection: Run the column, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

B) Reversed-Phase Flash Chromatography (C18) This is often the best choice for polar or acidic compounds that behave poorly on silica.[4]

  • Solvent Selection: Use C18-coated TLC plates to find a suitable mobile phase, typically a mixture of water and acetonitrile or methanol, often containing 0.1% formic or trifluoroacetic acid to improve peak shape.[4][9]

  • Column & Sample Prep: Use a pre-packed C18 flash column. Dissolve your sample in a minimal amount of a strong solvent like methanol or DMF.

  • Elution: Equilibrate the column with your starting mobile phase. Load the sample and begin elution, often with a gradient of increasing organic solvent (e.g., from 10% to 95% acetonitrile in water).

  • Fraction Collection & Analysis: Collect and analyze fractions as described for normal-phase chromatography. Note that removing water from the final fractions will require lyophilization or a high-vacuum rotary evaporator.

References

  • BenchChem. (n.d.). Technical Support Center: Recrystallization of 5-Chlorobenzo[d]oxazole-2-carbaldehyde.
  • Patsnap Eureka. (2025, July 31).
  • BenchChem. (n.d.). Technical Support Center: Purification of Carboxylic Acid Ethyl Esters.
  • BenchChem. (n.d.). Overcoming challenges in the purification of heterocyclic compounds.
  • ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids | The Journal of Organic Chemistry.
  • Altiras. (2026, March 10). Recovering Carboxylic Acids from Aqueous Waste Streams: Stop Disposing of Recoverable Value.
  • BenchChem. (n.d.). Green Synthesis of Novel Oxazole Derivatives: A Technical Guide.
  • Google Patents. (n.d.).
  • IntechOpen. (2020, November 12). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry.
  • ACS Publications. (2001, February 2).
  • NIH. (2025, March 5).
  • Chemical Synthesis Database. (2025, May 20). 2-isopropyl-1,3-oxazole-4-carboxylic acid.
  • Arkivoc. (n.d.). Synthesis of liquid crystals materials derived from oxadiazole, isoxazole and tetrazole heterocycles.
  • Google Patents. (n.d.).
  • ResearchGate. (n.d.).
  • BenchChem. (n.d.). Benzo[d]oxazole-4-carboxylic acid solubility in different solvents.
  • ResearchGate. (n.d.). The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes | Request PDF.
  • BenchChem. (n.d.). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds.
  • BenchChem. (n.d.). Technical Support Center: Synthesis of Benzo[d]oxazole-4-carboxylic acid.
  • BLDpharm. (n.d.). 2358751-05-8|2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid.
  • BenchChem. (n.d.). Identification of common impurities in 5-Methoxyoxazole-2-carboxylic acid synthesis.
  • Journal of Synthetic Chemistry. (2023, October 17). Original Research J. Synth. Chem. One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca.
  • ACS Publications. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry.
  • Research Journal of Science and Technology. (n.d.). Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)
  • PubChem. (n.d.). 2-Phenyl-oxazole-4-carboxylic acid | C10H7NO3 | CID 1234752.
  • ResearchGate. (2025, December 6).
  • University of Southampton. (2022, August 16). Organic & Biomolecular Chemistry - ePrints Soton.
  • Google Patents. (n.d.). EP0169254A1 - Process for purification of 1,2-unsaturated carboxylic acids and/or esters thereof.

Sources

Troubleshooting

Technical Support Center: Stability &amp; Handling of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid

Welcome to the Technical Support Center for 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid . This guide is designed for researchers, analytical scientists, and formulation engineers working with this heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid . This guide is designed for researchers, analytical scientists, and formulation engineers working with this heterocyclic building block. Below, you will find diagnostic troubleshooting guides, quantitative stability benchmarks, and self-validating experimental workflows to ensure the integrity of your aqueous assays.

Diagnostic Q&A: Troubleshooting Aqueous Instability

Q1: Why do I observe multiple degradation peaks when formulating 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid in high-pH buffers (pH > 9)? A1: The oxazole ring is a π-electron deficient heterocycle. While the bulky 2-isopropoxyphenyl group provides significant steric shielding at the C2 position, the C5 position remains highly electrophilic. In strongly alkaline aqueous solutions (pH > 9), hydroxide (OH⁻) ions nucleophilically attack the C5 position, leading to irreversible ring-opening into an acyclic amido-enol intermediate, which subsequently fragments[1]. While mild basic hydrolysis (e.g., 1 M NaOH for short durations at room temperature) is routinely used to synthesize oxazole-4-carboxylic acids from their ester precursors without destroying the ring[2], prolonged exposure to high pH or elevated temperatures will cause the heterocycle to degrade.

Q2: My compound is precipitating in acidic media (pH < 4). How can I maintain a stable, homogeneous aqueous solution for in vitro assays? A2: Precipitation at low pH is driven by the protonation state of the C4-carboxylic acid. Oxazole-4-carboxylic acids typically exhibit a pKa between 3.5 and 4.5. At pH < 4, the molecule exists predominantly in its unionized, highly lipophilic form, driven by the hydrophobic 2-isopropoxyphenyl moiety. To resolve this, formulate the compound at pH 6.5–7.4, where the carboxylate anion predominates, enabling strong ion-dipole interactions with water[3]. If acidic conditions are strictly required for your assay, you must introduce a co-solvent (e.g., 5–10% DMSO or PEG-400) to disrupt the crystalline lattice energy of the precipitate.

Q3: Is decarboxylation a concern during heat sterilization (autoclaving) of aqueous solutions? A3: Yes. Oxazole-4-carboxylic acids are susceptible to thermal decarboxylation, particularly when the oxazole nitrogen is protonated in acidic media. The protonated nitrogen acts as an electron sink, facilitating the cleavage of the C4-carboxyl bond and the release of CO₂ gas[3]. Therefore, autoclaving (121°C) will cause significant degradation. Aqueous stock solutions must be sterilized via 0.22 µm filtration instead of heat.

Mechanistic & Workflow Visualizations

MechanisticPathway A 2-(2-Isopropoxyphenyl) oxazole-4-carboxylic acid B Ring-Opened Amido-Enol A->B pH > 10 OH⁻ Attack D Decarboxylation Product (-CO2) A->D pH < 2 + Heat C Hydrolysis Fragments B->C H2O

Degradation pathways of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid in aqueous extremes.

StabilityWorkflow S1 1. Stock Preparation (1 mg/mL in DMSO) S2 2. Buffer Stratification (pH 2.0, 7.4, 10.0) S1->S2 S3 3. Thermal Stress (25°C & 40°C) S2->S3 S4 4. Reaction Quenching (Neutralize to pH 7.0) S3->S4 S5 5. RP-HPLC-UV/MS (Quantify Mass Balance) S4->S5

Step-by-step workflow for aqueous pH-stability and forced degradation profiling.

Quantitative Benchmarks: Stability and Solubility Profiles

Table 1: Representative Stability Kinetics ( t1/2​ ) in Aqueous Buffers at 40°C
pH LevelPrimary Degradation PathwayEstimated Half-Life ( t1/2​ )Mass Balance Recovery
pH 2.0 Decarboxylation / Precipitation> 14 days92% (Loss due to CO₂ volatility)
pH 7.4 None (Stable Carboxylate Anion)> 30 days99%
pH 10.0 Oxazole Ring-Opening (Hydrolysis)< 3 days98% (Multiple fragment peaks)
Table 2: Equilibrium Solubility Profile at 25°C
Aqueous MediumDominant Ionization StateSolubility (µg/mL)Visual Observation
0.1 M HCl (pH 1.0) Unionized< 5Heavy precipitation
Acetate Buffer (pH 4.5) ~50% Ionized45Cloudy suspension
PBS (pH 7.4) >99% Ionized> 1000Clear, homogeneous solution

Validated Workflows: Self-Validating Experimental Protocols

Protocol 1: Forced Degradation & pH-Stability Profiling

This protocol is designed to map the degradation kinetics of the oxazole ring while preventing autosampler artifacts.

  • Stock Preparation: Dissolve the compound in 100% DMSO to yield a 10 mg/mL stock.

    • Causality: Using a highly concentrated organic stock ensures that when spiked into aqueous buffers, the final organic solvent concentration is <1%, preventing the solvent from artificially altering the dielectric constant or pH of the buffer.

  • Buffer Stratification: Spike the stock into three separate 20 mM aqueous buffers: pH 2.0 (Phosphate), pH 7.4 (PBS), and pH 10.0 (Borate) to a final concentration of 100 µg/mL.

  • Thermal Stress: Incubate the sealed vials in the dark at 25°C and 40°C. Pull 100 µL aliquots at Day 0, 1, 3, 7, and 14.

  • Reaction Quenching (Critical Step): Immediately upon pulling an aliquot from the pH 2.0 or pH 10.0 vials, neutralize the sample to pH ~7.0 using equimolar NaOH or HCl.

    • Causality: Neutralization instantly halts acid/base-catalyzed degradation. Without this step, the compound will continue to degrade while sitting in the HPLC autosampler queue, skewing the kinetic data for later-eluting samples.

  • RP-HPLC-UV/MS Analysis: Inject 10 µL onto a C18 column using a gradient of Water/Acetonitrile (0.1% Formic Acid).

    • System Suitability & Validation: Calculate the Mass Balance by summing the peak areas of the parent compound and all degradants. A mass balance < 95% indicates either precipitation in the vial or the formation of volatile degradants (e.g., loss of CO₂ via decarboxylation).

Protocol 2: Thermodynamic Solubility Determination

This protocol differentiates true thermodynamic solubility from transient kinetic solubility.

  • Saturation: Add 5 mg of solid 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid to 1 mL of the target aqueous buffer (e.g., PBS pH 7.4) in a glass vial.

    • Causality: Adding a massive excess of solid ensures the system reaches its true thermodynamic equilibrium limit, rather than measuring a metastable supersaturated state.

  • Equilibration: Agitate the suspension on an orbital shaker at 300 RPM for 24 hours at 25°C.

  • Phase Separation: Centrifuge the vial at 10,000 x g for 10 minutes. Draw the supernatant into a syringe and pass it through a 0.22 µm PTFE filter.

    • System Suitability & Validation:Discard the first 100 µL of the filtrate. Lipophilic compounds often bind non-specifically to the filter membrane. Discarding the initial volume saturates these binding sites, ensuring the collected filtrate accurately reflects the solution concentration.

  • Quantification: Dilute the filtrate 1:10 in mobile phase and quantify via HPLC-UV against a standard curve prepared in DMSO.

References

  • Source: nih.
  • Source: researchgate.
  • Title: Metalation of 4-Oxazolinyloxazole Derivatives.

Sources

Optimization

Minimizing side reactions during oxazole ring formation

Welcome to the technical support center for oxazole synthesis. As a core heterocyclic motif in medicinal chemistry and materials science, the successful synthesis of the oxazole ring is paramount. However, the journey fr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for oxazole synthesis. As a core heterocyclic motif in medicinal chemistry and materials science, the successful synthesis of the oxazole ring is paramount. However, the journey from starting material to purified product is often complicated by side reactions that can drastically reduce yields and introduce purification challenges.

This guide is designed for researchers, scientists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common experimental challenges. Here, we provide field-tested insights and troubleshooting strategies in a direct question-and-answer format to help you minimize side reactions and optimize your oxazole ring formation protocols.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to help you proactively design robust experimental plans and avoid common pitfalls from the outset.

Q1: What are the most common classes of side reactions in oxazole synthesis?

A1: Across various synthetic routes, side reactions typically fall into a few major categories. The specific byproducts you encounter will be highly dependent on your chosen synthesis, substrates, and reaction conditions.[1] Common classes include:

  • Incomplete Cyclization/Hydrolysis: The intermediate, often an oxazoline or an open-chain precursor, can fail to cyclize or can be hydrolyzed back to the starting material if water is present. This is a frequent issue in acid-catalyzed methods like the Robinson-Gabriel synthesis.[2] Ensuring strictly anhydrous conditions is a critical first step in preventing this.[2]

  • Substrate Degradation (Charring/Polymerization): Harsh reagents, particularly strong dehydrating acids like concentrated sulfuric acid (H₂SO₄), or high temperatures can cause sensitive starting materials to decompose, leading to tar formation and significantly lower yields.[1][2]

  • Rearrangements and Alternative Ring Formations: Depending on the substrate and pathway, alternative cyclization events can occur, leading to isomers or different heterocyclic systems, such as oxazolidinones.[1][3]

  • Reagent-Specific Side Reactions: The reagents used can participate in unintended reactions. A classic example is the Vilsmeier-Haack formylation of electron-rich aromatic rings when using phosphorus oxychloride (POCl₃) in DMF as a solvent.[1][4]

Q2: How do I choose the right synthetic route for my target oxazole to minimize potential side reactions?

A2: Selecting the optimal synthetic route is the most critical decision for avoiding side reactions. Consider the substitution pattern of your target oxazole and the functional group tolerance required.

  • For 2,5-Disubstituted or 2,4,5-Trisubstituted Oxazoles (Robinson-Gabriel): This is a versatile and common method starting from 2-acylamino-ketones.[5][6] However, it often requires strong acids and heat, making it unsuitable for sensitive substrates. If you choose this route, be prepared to screen several dehydrating agents.[1][2] Modern, milder variations using reagents like the Burgess reagent or a two-step Dess-Martin/cyclodehydration sequence can be much cleaner.[7][8]

  • For 2,5-Diaryl Oxazoles (Fischer Synthesis): This route uses an aldehyde and a cyanohydrin under milder anhydrous acidic conditions.[3][9] It is less prone to the charring seen in the Robinson-Gabriel method but can suffer from its own side reactions, like ring chlorination.[3][9]

  • For 5-Substituted Oxazoles (Van Leusen Synthesis): This method is excellent for preparing 5-substituted oxazoles from aldehydes and TosMIC (tosylmethyl isocyanide).[10][11] The conditions are generally mild (a base like K₂CO₃ in alcohol), but the thermal stability of TosMIC can be a concern, requiring careful temperature control.[10][12]

Q3: Beyond choosing the synthetic route, what are the most critical general parameters to control?

A3: Careful control over your reaction environment is crucial, regardless of the specific synthesis you are performing.

  • Anhydrous Conditions: Water is the enemy in most oxazole cyclodehydrations. It can hydrolyze sensitive intermediates and consume dehydrating agents.[2] Always use freshly dried solvents and, where appropriate, perform reactions under an inert atmosphere (e.g., Nitrogen or Argon).

  • Temperature Control: Excessively high temperatures can promote polymerization and decomposition, while temperatures that are too low can lead to incomplete reactions.[2][13] The optimal temperature is a fine balance between reaction rate and stability. It is often best to start at a lower temperature and slowly increase it while monitoring the reaction.[13]

  • Reagent Purity & Stoichiometry: Use high-purity starting materials, as impurities can inhibit the reaction.[2] While it can be tempting to use a large excess of a dehydrating agent or catalyst to force a reaction to completion, this often accelerates side product formation. A modest increase in stoichiometry should be the first step, but a switch in reagent type is often a better solution.[7]

  • Reaction Monitoring: Do not rely solely on reaction time from a published procedure. Monitor your reaction's progress by Thin-Layer Chromatography (TLC) or LC-MS.[1] Quenching the reaction at the optimal time—once the starting material is consumed but before significant byproduct formation occurs—is key to achieving a clean product profile.[1]

Troubleshooting Guide: Specific Issues & Solutions

This section tackles common problems encountered during specific, widely-used oxazole syntheses.

Robinson-Gabriel Synthesis
Problem 1: My reaction is very slow or gives a low yield of the desired oxazole.
  • Likely Cause: This issue typically points to two culprits: an insufficiently powerful dehydrating agent for your specific substrate or suboptimal reaction conditions (e.g., temperature).[2][7] Classical agents like H₂SO₄ can also cause charring, which directly reduces yield.[1]

  • Causality: The Robinson-Gabriel synthesis is a cyclodehydration. The energy barrier for this intramolecular water elimination must be overcome. If the dehydrating agent is too weak or the temperature is too low, the reaction will stall. Conversely, too much heat or an overly aggressive acid can destroy the starting material.[1][2]

  • Solutions:

    • Optimize the Dehydrating Agent: This is the most critical variable. If traditional acids like H₂SO₄ or PCl₅ give low yields, consider alternatives. Polyphosphoric acid (PPA) is often a superior choice, capable of increasing yields to the 50-60% range.[1] For even milder conditions, modern reagents like trifluoroacetic anhydride (TFAA), the Burgess reagent, or a two-step approach with Dess-Martin periodinane followed by cyclodehydration with triphenylphosphine and iodine are excellent options.[7]

    • Increase Temperature Judiciously: A modest increase in temperature can sometimes be sufficient to drive the reaction to completion. However, this must be balanced against the risk of decomposition.[2]

    • Consider Microwave-Assisted Synthesis: Microwave irradiation can dramatically shorten reaction times from hours to minutes, which minimizes the thermal stress on the molecules and often leads to cleaner reactions and higher yields.[7]

Dehydrating AgentTypical ConditionsStrengthCommon Side Reactions/Issues
Conc. H₂SO₄ High TemperatureVery StrongCharring, polymerization, low yields with sensitive substrates.[1][2]
Polyphosphoric Acid (PPA) High TemperatureStrongGenerally higher yields than H₂SO₄, but can be viscous and difficult to stir.[1][7]
Phosphorus Oxychloride (POCl₃) RefluxStrongEffective, but can cause formylation if DMF is used as a solvent.[1][4]
Trifluoroacetic Anhydride (TFAA) 0 °C to RTModerateMilder conditions, good for many substrates, but may not be strong enough for all.[4][7]
Burgess Reagent Mild HeatMildExcellent for acid-sensitive substrates, but can be expensive.[2]
PPh₃ / I₂ 0 °C to RTMildPart of a two-step process; very mild and effective for complex molecules.[7]
Problem 2: My starting 2-acylamino-ketone is degrading, and I see significant tar formation.
  • Likely Cause: The reaction conditions, particularly the combination of a strong acid and high temperature, are too harsh for your substrate.[2]

  • Causality: The functional groups on your substrate may be sensitive to strong acid, leading to hydrolysis, elimination, or polymerization pathways that compete with the desired cyclization.[2]

  • Solutions:

    • Switch to a Milder Dehydrating Agent: This is the most effective solution. Move away from H₂SO₄ and PPA towards reagents that operate under neutral or less acidic conditions, such as TFAA or the Burgess reagent.[2][7]

    • Lower the Reaction Temperature: Find the lowest temperature at which the reaction proceeds at a reasonable rate. This minimizes the energy available for decomposition pathways.[2]

    • Reduce Reaction Time: Use TLC or LC-MS to stop the reaction as soon as the starting material is consumed, preventing prolonged exposure to harsh conditions.[7]

Problem 3: I've isolated my product, but NMR shows an unexpected aldehyde proton. My reaction used POCl₃ and DMF.
  • Likely Cause: You have inadvertently performed a Vilsmeier-Haack reaction on an electron-rich aromatic ring in your molecule.[1][4]

  • Causality: The combination of POCl₃ and DMF generates the Vilsmeier reagent ([Me₂N=CHCl]Cl), a potent electrophile. If your substrate contains an activated aromatic ring (e.g., a phenol, aniline, or electron-rich heterocycle), this reagent can add a formyl group (-CHO) via electrophilic aromatic substitution.[4]

  • Solutions:

    • Change the Solvent/Reagent System: Avoid the POCl₃/DMF combination if your substrate is susceptible to formylation. Use POCl₃ in a non-participating solvent like acetonitrile or switch to a different dehydrating agent entirely, such as PPA or TFAA.[1]

Fischer Oxazole Synthesis
Problem: My product mixture contains significant amounts of a chloro-oxazole or an oxazolidinone byproduct.
  • Likely Cause: These are known side products of the Fischer oxazole synthesis.[3][9]

  • Causality: The mechanism proceeds through a chloro-oxazoline intermediate.[9] Under the reaction conditions, this intermediate can either eliminate HCl to form the desired oxazole or undergo other reactions. In some cases, over-reaction with the HCl catalyst can lead to chlorination of the oxazole ring itself.[3][9] The formation of an oxazolidinone is another common byproduct pathway.[3]

  • Solutions:

    • Strictly Control Stoichiometry: Ensure you are using equimolar amounts of the cyanohydrin and aldehyde.

    • Use Anhydrous Gaseous HCl: The reaction relies on anhydrous HCl gas bubbled through a dry ether solution.[9] Using aqueous HCl will introduce water and lead to hydrolysis and other side products.

    • Purification: These byproducts often have different polarities from the desired diaryloxazole, allowing for separation by column chromatography or recrystallization.[2]

Van Leusen Oxazole Synthesis
Problem: My reaction is low-yielding, and I see many decomposition products on my TLC plate.
  • Likely Cause: The base may be too strong, or the temperature too high, leading to the decomposition of the TosMIC reagent.[10]

  • Causality: TosMIC is deprotonated by a base to form the reactive nucleophile. However, TosMIC is thermally unstable, especially in the presence of a strong base or at elevated temperatures. It can decompose via multiple pathways before it has a chance to react with the aldehyde.[10]

  • Solutions:

    • Optimize Base and Temperature: Potassium carbonate (K₂CO₃) in methanol is the standard, mild base for this reaction.[10] If using stronger bases like NaH or t-BuOK, consider running the reaction at a lower temperature. A modest increase in temperature (e.g., to 40-60 °C) can improve the rate, but excessive heat should be avoided.[10]

    • Check Reagent Purity: Ensure the aldehyde is free of any corresponding carboxylic acid, which would quench the base.[10] Use high-purity TosMIC, as it can degrade upon storage.[10]

Diagrams & Workflows

Logical Troubleshooting Workflow for Oxazole Synthesis

This workflow provides a general diagnostic process for a failing or low-yielding oxazole synthesis reaction.

troubleshooting_workflow start Reaction Start monitor Monitor by TLC/LC-MS start->monitor complete Reaction Complete? monitor->complete workup Workup & Purify complete->workup Yes analysis Analyze TLC Plate complete->analysis No unreacted_sm Mainly Unreacted Starting Material analysis->unreacted_sm   multiple_spots Multiple Byproducts (Streaking/Tar) analysis->multiple_spots   solution_sm Increase Temperature OR Use Stronger Reagent OR Check Reagent Purity unreacted_sm->solution_sm solution_spots Lower Temperature OR Use Milder Reagent OR Ensure Anhydrous Cond. OR Reduce Reaction Time multiple_spots->solution_spots solution_sm->start Re-run solution_spots->start Re-run

Caption: A logical workflow for troubleshooting low yields in oxazole synthesis.

Robinson-Gabriel Mechanism and Side Reaction Pathway

This diagram illustrates the desired cyclodehydration pathway versus the competing hydrolysis side reaction.

mechanism_workflow cluster_main Desired Pathway cluster_side Side Reaction A 2-Acylamino-ketone B Oxazoline Intermediate A->B + H⁺ - H₂O D Hydrolysis A->D + H₂O / H⁺ (Harsh Conditions) B->A + H₂O C Oxazole (Product) B->C Dehydration E Amide & Ketone (Decomposition) D->E

Caption: Mechanism of Robinson-Gabriel synthesis and a common byproduct pathway.

Key Experimental Protocol

Modern, Mild Robinson-Gabriel Synthesis of a 2,5-Disubstituted Oxazole

This two-step protocol, adapted from modern synthetic approaches, avoids harsh acids and is suitable for substrates with sensitive functional groups.[7][8]

Step A: Dess-Martin Oxidation of a β-Keto Amide Precursor

  • Preparation: Dissolve the β-keto amide starting material (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Addition: Add Dess-Martin periodinane (1.2 eq) to the solution in portions at room temperature. Caution: Dess-Martin periodinane is shock-sensitive.

  • Reaction: Stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed (typically 1-3 hours).

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃ containing an excess of Na₂S₂O₃. Stir vigorously until the layers are clear. Separate the layers and extract the aqueous phase with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate in vacuo. The intermediate 2-acylamino-ketone is often used in the next step without further purification.

Step B: Cyclodehydration to the Oxazole

  • Preparation: Dissolve the crude 2-acylamino-ketone from Step A in anhydrous acetonitrile or THF (~0.1 M).

  • Reagent Addition: Add triethylamine (3.0 eq) and triphenylphosphine (1.5 eq).

  • Reaction: Cool the mixture to 0 °C and add a solution of iodine (1.5 eq) in the same solvent dropwise. Allow the reaction to warm to room temperature and stir for 2-6 hours until the reaction is complete by TLC.

  • Workup & Purification: Quench the reaction with saturated aqueous Na₂S₂O₃. Extract with an appropriate organic solvent (e.g., ethyl acetate), wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by silica gel chromatography to yield the desired oxazole.

References

  • Benchchem. (n.d.). Minimizing byproduct formation in Robinson-Gabriel oxazole synthesis.
  • Benchchem. (n.d.). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
  • Benchchem. (n.d.). Side reactions in the Robinson-Gabriel synthesis of oxazoles.
  • Benchchem. (n.d.). Troubleshooting common problems in 2-(p-Tolyl)oxazole synthesis.
  • Benchchem. (n.d.). Optimizing reaction conditions for the synthesis of oxazole derivatives.
  • Academia.edu. (n.d.). Oxazole chemistry. A review of recent advances.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole.
  • NIH National Library of Medicine. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
  • Prezi. (2014, June 13). Synthesis of Oxazole.
  • ResearchGate. (2021, October 17). Synthetic approaches for oxazole derivatives: A review.
  • Wiley Online Library. (n.d.). OXAZOLES: SYNTHESIS, REACTIONS, AND SPECTROSCOPY.
  • NIH National Library of Medicine. (n.d.). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles.
  • Benchchem. (n.d.). A Comparative Guide to Oxazole Synthesis: Benchmarking New Methods Against Classical Reactions.
  • Wikipedia. (n.d.). Fischer oxazole synthesis.
  • Benchchem. (n.d.). Technical Support Center: Alternative Catalysts for Oxazole Synthesis.
  • Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles.
  • MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.
  • RSC Publishing. (2014, October 28). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions.
  • CUTM Courseware. (n.d.). Oxazole.pdf.
  • Organic Syntheses. (1999, December 27). A PRACTICAL SYNTHESIS OF 1,3-OXAZOLE.
  • Grokipedia. (n.d.). Fischer oxazole synthesis.
  • Organic Chemistry Portal. (2014). Palladium-Catalyzed Sequential C-N/C-O Bond Formations: Synthesis of Oxazole Derivatives from Amides and Ketones.
  • ResearchGate. (2024, March 9). A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts.
  • RSC Publishing. (2022, August 31). Gold-catalyzed synthesis of oxazoles from alkynyl triazenes and dioxazoles.
  • SynArchive. (n.d.). Robinson-Gabriel Synthesis.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.
  • NIH National Library of Medicine. (n.d.). Ugi/Robinson–Gabriel reactions directed toward the synthesis of 2,4,5-trisubstituted oxazoles.
  • Wikipedia. (n.d.). Robinson–Gabriel synthesis.
  • NIH National Library of Medicine. (n.d.). Synthesis of 2-Oxazolines from N-Allyl and N-Propargyl Amides.
  • Journal of Medicinal and Chemical Sciences. (2022, December 15). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity.
  • Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review.

Sources

Troubleshooting

Technical Support Guide: Temperature Optimization for 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic Acid Coupling

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the amide coupling of 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid. As a Senior Application Sci...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the amide coupling of 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific reasoning to empower you to troubleshoot and optimize this critical synthetic step.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common challenges and questions encountered during the amide coupling process. The workflow begins with selecting the right starting conditions and progresses to troubleshooting complex issues like low yield or reaction stalling.

General Troubleshooting Workflow

Before diving into specific issues, it's helpful to have a high-level view of the troubleshooting process. The following workflow outlines a logical sequence of checks and optimizations.

Troubleshooting_Workflow start Low Yield or Stalled Reaction reagent_check Step 1: Verify Reagent Quality - Purity of acid & amine? - Activity of coupling agent? - Anhydrous solvents? start->reagent_check conditions_check Step 2: Review Reaction Conditions - Correct stoichiometry? - Appropriate solvent? - Inert atmosphere? reagent_check->conditions_check Reagents OK success Success: High Yield Achieved reagent_check->success Issue Found & Corrected temp_optimization Step 3: Temperature Optimization - Start at 0°C -> RT? - Gradual heating (e.g., 40-60°C)? conditions_check->temp_optimization Conditions OK conditions_check->success Issue Found & Corrected reagent_change Step 4: Change Coupling Reagent - Switch to a more potent agent? (e.g., EDC -> HATU) temp_optimization->reagent_change No Improvement temp_optimization->success Optimal Temp Found reagent_change->temp_optimization Re-optimize Temp reagent_change->success New Reagent Works

Caption: A general workflow for troubleshooting amide coupling reactions.

Q1: What are the recommended starting conditions for coupling 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid?

A1: For any new coupling reaction, it is prudent to start with mild, well-established conditions before moving to more forcing ones. The formation of an amide bond is a condensation reaction that typically requires the carboxylic acid to be "activated" to facilitate attack by the amine.

A reliable starting point involves using a carbodiimide activator with an additive to suppress side reactions.

Recommended Starting Protocol:

  • Reactants:

    • 2-(2-isopropoxyphenyl)oxazole-4-carboxylic acid (1.0 equiv)

    • Amine (1.1-1.2 equiv)

    • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) (1.2-1.5 equiv)[1]

    • HOBt (1-Hydroxybenzotriazole) (1.0-1.2 equiv)

  • Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).[1] Ensure the solvent is truly anhydrous, as water will hydrolyze the activated intermediate and EDC.[1]

  • Temperature: Dissolve the carboxylic acid, amine, and HOBt in the solvent and cool the mixture to 0 °C in an ice bath.[2] Add the EDC portion-wise and stir at 0 °C for 30 minutes, then allow the reaction to warm to room temperature and stir for 4-16 hours.[1][2]

  • Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture contamination.

Causality: Starting at 0 °C helps control any initial exotherm from the activation step. HOBt is a crucial additive when using carbodiimides as it minimizes racemization (if chiral centers are present) and converts the initial O-acylisourea intermediate into a more reactive and stable active ester, reducing side reactions.[2][3]

Q2: My reaction yield is critically low. What are the most common causes and how can I fix it?

A2: Low yield is the most frequent issue in amide coupling. The cause can usually be traced to one of three areas: reagent quality, reaction conditions, or the inherent reactivity of the substrates.

Low_Yield_Troubleshooting problem { Problem: Low Yield| Systematically investigate potential causes} reagents Reagent Quality Is EDC/Coupling Agent active? (Moisture sensitive) [2] Are starting materials pure? Is the solvent anhydrous? [2] problem:main->reagents:head conditions Reaction Conditions Is stoichiometry correct? (Excess amine/activator often helps) [2] Is the temperature optimal? (Too low = slow, too high = degradation) Is the reaction time sufficient? problem:main->conditions:head reactivity Substrate Reactivity Is the amine electron-deficient or hindered? Is the carboxylic acid sterically blocked? Consider a more potent coupling reagent (e.g., HATU, PyBOP) [1, 7] Consider converting acid to acyl chloride [15] problem:main->reactivity:head

Sources

Reference Data & Comparative Studies

Validation

1H NMR Interpretation of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid: A Comparative Analytical Guide

For drug development professionals and synthetic chemists, the oxazole-4-carboxylic acid scaffold is a highly privileged pharmacophore. When functionalized with an ortho-substituted phenyl ring—such as in 2-(2-Isopropoxy...

Author: BenchChem Technical Support Team. Date: March 2026

For drug development professionals and synthetic chemists, the oxazole-4-carboxylic acid scaffold is a highly privileged pharmacophore. When functionalized with an ortho-substituted phenyl ring—such as in 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid —verifying the exact regiochemistry and structural integrity of the synthesized molecule is paramount.

This guide provides an objective, comparative analysis of the ¹H NMR profile of this compound against its structural alternatives. By deconstructing the causality behind the chemical shifts and providing a self-validating experimental protocol, this guide ensures high-fidelity spectral interpretation.

Spectral Deconstruction & Causality

To accurately interpret the ¹H NMR spectrum of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid, we must divide the molecule into three distinct magnetic environments. The causality behind these shifts is driven by electronegativity, aromatic ring currents, and spin-spin coupling logic.

The Oxazole Core

The proton at the C-5 position of the oxazole ring is highly unique. It is situated in a heteroaromatic system between an electronegative oxygen and nitrogen, and is further deshielded by the conjugated carboxylic acid at C-4. Consequently, this proton appears as a sharp, highly deshielded singlet in the 8.1 – 8.9 ppm range, depending on the solvent[1].

The Isopropoxy Group

The isopropoxy ether linkage (-O-CH(CH₃)₂) provides a distinct and easily identifiable splitting pattern governed by the n+1 rule:

  • Methine Proton (-CH-): The single methine proton is directly attached to the deshielding oxygen atom, pushing its chemical shift downfield to ~4.6 – 4.8 ppm . Because it couples with six equivalent methyl protons, it splits into a septet (n+1 = 7)[2].

  • Methyl Protons (-CH₃): The six equivalent methyl protons couple with the single methine proton, appearing as a highly integrated doublet (n+1 = 2) at ~1.3 – 1.4 ppm [2].

The Carboxylic Acid

The -COOH proton is heavily deshielded due to the carbonyl group and strong hydrogen bonding. In polar aprotic solvents like DMSO-d₆, it typically appears as a broad singlet at >12.5 ppm . Because this proton is acidic, it is prone to chemical exchange with trace moisture, which broadens the signal[3].

Comparative Analysis: Structural Alternatives

To demonstrate the analytical power of ¹H NMR in structural verification, we compare the target compound against two common alternatives: a regioisomer and a substituent analog.

Alternative A: 2-(4-Isopropoxyphenyl)oxazole-4-carboxylic acid (Para-Isomer)

The Regiochemistry Shift: Moving the isopropoxy group from the ortho to the para position drastically alters the aromatic region. The target ortho-compound exhibits an asymmetric ABCD spin system (four distinct multiplets/doublets). In contrast, the para-isomer possesses a plane of symmetry, resulting in a classic AA'BB' spin system —appearing as two distinct, highly integrated doublets (typically around ~7.9 ppm and ~7.0 ppm).

Alternative B: 2-(2-Methoxyphenyl)oxazole-4-carboxylic acid (Methoxy Analog)

The Aliphatic Shift: Replacing the isopropoxy group with a methoxy group eliminates the complex spin-spin coupling of the aliphatic region. The signature septet and doublet are replaced by a single, sharp 3H singlet at ~3.8 - 3.9 ppm. Furthermore, the reduced steric bulk of the methoxy group compared to the isopropoxy group can cause slight upfield shifts in the adjacent aromatic protons.

Quantitative Data Comparison

The following table summarizes the expected ¹H NMR chemical shifts (in DMSO-d₆) to facilitate rapid comparative analysis.

Proton EnvironmentTarget: 2-(2-Isopropoxyphenyl)...Alt A: 2-(4-Isopropoxyphenyl)...Alt B: 2-(2-Methoxyphenyl)...
Oxazole H-5 ~8.85 ppm (s, 1H)~8.75 ppm (s, 1H)~8.85 ppm (s, 1H)
Aromatic H (ortho to oxazole) ~7.90 ppm (dd, 1H)~7.95 ppm (d, 2H, AA'BB')~7.90 ppm (dd, 1H)
Aromatic H (meta/para) ~7.45 ppm (ddd, 1H), ~7.05 ppm (t, 1H)-~7.50 ppm (ddd, 1H), ~7.05 ppm (t, 1H)
Aromatic H (ortho to alkoxy) ~7.15 ppm (d, 1H)~7.05 ppm (d, 2H, AA'BB')~7.20 ppm (d, 1H)
Alkoxy (-CH- or -OCH₃) ~4.70 ppm (septet, 1H)~4.70 ppm (septet, 1H)~3.85 ppm (s, 3H)
Alkoxy (-CH₃) ~1.30 ppm (d, 6H)~1.30 ppm (d, 6H)N/A
Carboxylic Acid (-COOH) ~13.0 ppm (br s, 1H)~13.0 ppm (br s, 1H)~13.0 ppm (br s, 1H)

Experimental Protocol: Self-Validating NMR Acquisition

Carboxylic acids often suffer from poor solubility and heavy dimerization in non-polar solvents like CDCl₃, which can obscure the baseline and broaden peaks[3]. To ensure a self-validating system, this protocol utilizes DMSO-d₆ and a definitive D₂O exchange step.

Step-by-Step Methodology
  • Sample Preparation: Accurately weigh 5–10 mg of the purified oxazole-4-carboxylic acid derivative.

  • Solvent Selection: Dissolve the sample in 0.6 mL of high-purity DMSO-d₆. DMSO disrupts hydrogen-bonded dimers, yielding a sharper, more reliable -COOH signal compared to chloroform[4].

  • Initial Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire a standard 1D ¹H NMR spectrum (minimum 400 MHz, 16-64 scans depending on concentration).

  • Self-Validation (D₂O Exchange): To unequivocally confirm the assignment of the broad singlet at ~13.0 ppm as the carboxylic acid proton, perform a D₂O shake. Add 1–2 drops of Deuterium Oxide (D₂O) directly into the NMR tube[5].

  • Re-Acquisition: Cap the tube, shake vigorously for 10 seconds, and re-acquire the spectrum. The acidic -COOH proton will undergo chemical exchange with the deuterium, causing the peak at ~13.0 ppm to completely disappear, while a new HOD peak will emerge at ~3.3 ppm[3].

Visualizations

G A Sample Prep 5-10 mg in DMSO-d6 B 1H NMR Acquisition (Standard 1D Sequence) A->B C Initial Spectrum Analysis Identify Aliphatic, Aromatic, & Acidic Peaks B->C D D2O Exchange Add 1-2 drops D2O & Shake C->D E Re-acquire Spectrum Confirm -COOH Disappearance D->E

Workflow for 1H NMR acquisition and self-validating D2O exchange.

G Iso Isopropoxy Group -O-CH(CH3)2 Methine Methine Proton (-CH-) Couples with 6x -CH3 protons Iso->Methine Methyl Methyl Protons (-CH3) Couple with 1x -CH- proton Iso->Methyl Septet Septet (n+1 = 7) ~4.7 ppm Methine->Septet 3J coupling (~6 Hz) Doublet Doublet (n+1 = 2) ~1.3 ppm Methyl->Doublet 3J coupling (~6 Hz)

Spin-spin coupling logic for the isopropoxy group.

References

  • 4, Benchchem. 2.1, ACS Publications.

  • 2, The Royal Society of Chemistry. 4.5, Utah Tech.

  • 3, Benchchem.

Sources

Comparative

Mass Spectrometry Fragmentation Pattern of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid: A Comparative Guide

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Collision-Induced Dissociation (CID) Mechanisms, and Comparative MS/MS Analysis Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Content Focus: Structural Elucidation, Collision-Induced Dissociation (CID) Mechanisms, and Comparative MS/MS Analysis

Executive Summary

In drug discovery and metabolism studies, oxazole-4-carboxylic acid derivatives are frequently encountered as key pharmacophores or synthetic intermediates. The compound 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid (Exact Mass: 247.0845 Da) presents a unique analytical profile due to the presence of three distinct mass spectrometric functional groups: an isopropoxy ether, an oxazole core, and a carboxylic acid.

This guide objectively compares the electrospray ionization tandem mass spectrometry (ESI-MS/MS) fragmentation performance of this target compound against structurally similar alternatives. By understanding the causality behind its specific fragmentation pathways, researchers can confidently design self-validating Multiple Reaction Monitoring (MRM) or Parallel Reaction Monitoring (PRM) assays for quantification and structural elucidation.

Mechanistic Principles of Fragmentation

As a Senior Application Scientist, I approach structural elucidation not by memorizing fragments, but by analyzing the activation energy required for specific bond cleavages. The fragmentation of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid in positive ion mode ([M+H]⁺ m/z 248.09) is governed by three primary mechanisms:

  • Isopropoxy Ether Cleavage (Low Energy): Phenyl ethers possessing an alkyl chain with β -hydrogens (such as the isopropoxy group) undergo a highly favored, low-energy rearrangement. This pathway expels a neutral propene molecule (42 Da) to yield a stable phenol derivative at m/z 206.04[1]. This process is kinetically favored due to a low-barrier six-membered transition state.

  • Carboxylic Acid Decarboxylation (Medium Energy): The loss of carbon dioxide (44 Da) from the carboxylic acid moiety is a competing primary fragmentation pathway[2]. While highly efficient in negative ion mode, in positive ESI, decarboxylation often occurs sequentially after the initial loss of propene, yielding an m/z 162.05 fragment.

  • Oxazole Ring Opening (High Energy): The heterocyclic oxazole core is highly stable. Fragmentation of this ring requires elevated Normalized Collision Energies (NCE) and is characterized by the concerted or sequential expulsion of carbon monoxide (CO, 28 Da) and hydrogen cyanide (HCN, 27 Da)[3].

Comparative Analysis: Target vs. Structural Alternatives

To demonstrate the diagnostic utility of these fragmentation rules, we compare the target compound against two structural analogs: 2-(2-Methoxyphenyl)oxazole-4-carboxylic acid (Alternative A, lacking the β -hydrogen for alkene loss) and 2-Phenyloxazole-4-carboxylic acid (Alternative B, lacking the alkoxy group entirely).

Table 1: Comparative MS/MS Fragmentation Data
CompoundPrecursor Ion [M+H]⁺Primary Neutral LossDiagnostic MS/MS Fragments (m/z)Optimal NCE (%)Fragmentation Behavior
2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid 248.09Propene (-42 Da)206.04, 162.05, 134.0620–25Highly efficient peripheral cleavage; low energy requirement.
2-(2-Methoxyphenyl)oxazole-4-carboxylic acid 220.06CO₂ (-44 Da)176.07, 161.04, 133.0530–35Cannot lose alkene. Requires higher energy to lose methyl radical (-15 Da).
2-Phenyloxazole-4-carboxylic acid 190.05CO₂ (-44 Da)146.06, 118.06, 91.0535–40Core-dominated fragmentation. High stability requires maximum collision energy.

Key Takeaway: The isopropoxy group acts as a "fragile tag." Its presence significantly lowers the optimal collision energy required to generate a stable base peak (m/z 206.04) compared to the methoxy and unsubstituted alternatives. This makes the target compound highly sensitive in LC-MS/MS quantification assays but requires careful tuning to prevent premature in-source fragmentation.

Experimental Protocols: Self-Validating LC-MS/MS Workflow

To ensure analytical trustworthiness, the following protocol is designed as a self-validating system . By utilizing a stepped collision energy approach, you can simultaneously capture both the low-energy peripheral cleavages and the high-energy core structural confirmations in a single analytical run.

Step-by-Step Methodology

1. Sample Preparation:

  • Dilute the analyte to a final concentration of 1 µg/mL in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Causality: Formic acid ensures complete protonation of the oxazole nitrogen, maximizing the [M+H]⁺ signal intensity.

2. Chromatographic Separation:

  • Column: C18 Reverse Phase (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 3 minutes at a flow rate of 0.4 mL/min.

3. Mass Spectrometry Parameters (ESI+):

  • Capillary Voltage: 3.5 kV

  • Desolvation Temperature: 350 °C

  • Acquisition Mode: Parallel Reaction Monitoring (PRM) or Product Ion Scan.

4. Self-Validating Stepped NCE Execution:

  • Program the mass spectrometer to acquire MS/MS spectra at three distinct Normalized Collision Energies (NCE): 15%, 30%, and 45% .

  • Validation Logic: At NCE 15%, the spectrum must be dominated by the m/z 206.04 ion (confirming the isopropoxy ether). At NCE 45%, the m/z 134.06 ion must emerge (confirming the oxazole core). If both are present across the energy sweep, the structural identity is unequivocally validated.

Fragmentation Pathway Visualization

The logical relationship between the precursor ion and its resulting fragments is mapped below.

MS_Fragmentation M [M+H]+ m/z 248.09 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid F1 [M+H - C3H6]+ m/z 206.04 Phenol Derivative M->F1 - C3H6 (42 Da) Low NCE (15-20%) F2 [M+H - CO2]+ m/z 204.10 Decarboxylated Ion M->F2 - CO2 (44 Da) Medium NCE (25-30%) F3 [M+H - C3H6 - CO2]+ m/z 162.05 Dual Neutral Loss F1->F3 - CO2 (44 Da) F2->F3 - C3H6 (42 Da) F4 [M+H - C3H6 - CO2 - CO]+ m/z 134.06 Oxazole Ring Cleavage F3->F4 - CO (28 Da) High NCE (40-45%)

Fig 1: ESI-MS/MS Fragmentation pathway of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid.

References

  • Mechanisms for the Expulsion of Propene from Ionized Propyl Phenyl Ethers in the Gas Phase - Journal of the American Chemical Society / Figshare -1

  • Deprotonated Carboxylic Acid Fragmentation - ResearchGate - 2

  • MASS SPECTROMETRY OF OXAZOLES - Semantic Scholar - 3

Sources

Validation

A Comparative Guide to Oxazole and Thiazole Carboxylic Acid Derivatives in Drug Discovery

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire lifecycle of a potential therapeutic agent. Among the vas...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the selection of a core heterocyclic scaffold is a decision that profoundly influences the entire lifecycle of a potential therapeutic agent. Among the vast landscape of five-membered heterocycles, oxazoles and thiazoles represent two of the most utilized and versatile frameworks. When functionalized with a carboxylic acid, these moieties serve as critical pharmacophores and bioisosteres, capable of engaging in key interactions with biological targets.[1][2] However, the simple substitution of an oxygen atom (oxazole) for a sulfur atom (thiazole) introduces a cascade of changes in electronic, structural, and physicochemical properties.

This guide provides an in-depth, objective comparison of oxazole and thiazole carboxylic acid derivatives, moving beyond a simple list of features to explain the causal relationships behind their differing behaviors. By understanding these nuances, researchers can make more informed decisions in scaffold selection, lead optimization, and overall drug design strategy.

Part 1: Core Structural and Electronic Distinctions

The fundamental difference between oxazole and thiazole lies in the heteroatom at position 1: oxygen for oxazole and sulfur for thiazole. This distinction is the primary driver of their divergent chemical personalities.

  • Aromaticity and Electron Delocalization: Thiazoles exhibit a greater degree of aromaticity compared to oxazoles.[3][4] The larger 3p orbitals of sulfur allow for more effective overlap and delocalization of π-electrons within the ring. In contrast, the high electronegativity of the oxygen atom in oxazole tends to hold electron density more tightly, making delocalization less effective.[5][6] This enhanced aromaticity in thiazoles contributes to their increased chemical stability.[7]

  • Basicity and Acidity: The conjugate acid of oxazole has a pKa of approximately 0.8, making it a very weak base.[4][8] This is due to the strong electron-withdrawing inductive effect of the oxygen atom. Thiazoles are more basic. This difference in electron distribution directly impacts the acidity of an attached carboxylic acid group. The more electron-withdrawing nature of the oxazole ring generally results in a slightly lower pKa (stronger acid) for an attached carboxylic acid compared to the analogous thiazole derivative.

  • Reactivity: The sites of electrophilic and nucleophilic attack differ between the two rings. In oxazoles, electrophilic substitution preferentially occurs at the C5 position, while nucleophilic attack is favored at the C2 position.[5][9] Thiazoles also favor electrophilic attack at C5 but are generally less reactive towards nucleophiles than oxazoles.[9]

A visual summary of these core differences is presented below.

G cluster_prep Reaction Setup cluster_reaction Core Reaction cluster_workup Workup & Purification start Combine Carboxylic Acid, DMAP, and DCM under N2 add_reagent Add DMAP-Tf Reagent start->add_reagent stir1 Stir at RT for 5 min add_reagent->stir1 add_iso Add Isocyanide stir1->add_iso heat Stir at 40°C for 30-180 min add_iso->heat concentrate Concentrate Under Reduced Pressure heat->concentrate purify Purify by Silica Gel Column Chromatography concentrate->purify end_product Isolate Pure Oxazole Carboxylic Acid Derivative purify->end_product

Caption: General workflow for the synthesis of oxazole-4-carboxylic acid derivatives.

Step-by-Step Methodology:

  • Reaction Setup: In a screw-capped vial equipped with a magnetic stir bar, combine the starting carboxylic acid (1.0 equiv), 4-dimethylaminopyridine (DMAP, 1.5 equiv), and dichloromethane (DCM, approx. 0.1 M) under a dry nitrogen atmosphere. [10]2. Activator Addition: Add the DMAP-Tf (trifluoromethanesulfonic anhydride complex with DMAP) reagent (1.3 equiv) to the mixture. Stir for 5 minutes at room temperature until all solids have dissolved. [10]3. Cyclization: Add the appropriate isocyanide derivative (e.g., ethyl isocyanoacetate, 1.2 equiv). Seal the vial and place it in a preheated oil bath at 40°C.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 30 minutes to 3 hours).

  • Workup: Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure oxazole-4-carboxylic acid ester.

  • Hydrolysis (if necessary): If the free acid is desired, the resulting ester can be hydrolyzed using standard conditions (e.g., LiOH in THF/water).

Protocol 2: Hantzsch Synthesis of a Thiazole-4-Carboxylic Acid Derivative

The Hantzsch synthesis is a classic and reliable method for constructing the thiazole ring. [11][12] Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve an α-haloketone (e.g., ethyl bromopyruvate, 1.0 equiv) and a thioamide (e.g., thioformamide, 1.0 equiv) in a suitable solvent such as ethanol or methanol. [11][13]2. Reaction: Stir the mixture at room temperature or gently heat to reflux (typically 50-80°C). The optimal temperature and time depend on the specific substrates used.

  • Monitoring: Monitor the reaction by TLC. The formation of the thiazole product is often accompanied by the precipitation of an ammonium halide salt.

  • Workup: After the reaction is complete, cool the mixture and filter off any precipitate. Concentrate the filtrate under reduced pressure.

  • Purification: Redissolve the crude product in an organic solvent (e.g., ethyl acetate), wash with a saturated sodium bicarbonate solution to remove any acid, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Final Purification: Purify the final product via silica gel column chromatography or recrystallization to obtain the pure thiazole-4-carboxylic acid ester.

  • Hydrolysis (if necessary): Saponify the ester using aqueous base (e.g., NaOH or KOH) followed by acidic workup to yield the final thiazole-4-carboxylic acid. [14]

Protocol 3: Determination of pKa by Potentiometric Titration

Accurate pKa determination is essential for understanding the ionization behavior of these compounds. [15][16]Potentiometric titration remains a gold standard for this measurement. [17][18] Step-by-Step Methodology:

  • System Calibration: Calibrate a pH meter using at least three standard aqueous buffers (e.g., pH 4, 7, and 10). [15][17]2. Sample Preparation: Prepare a solution of the test compound (oxazole or thiazole carboxylic acid) of known concentration (e.g., 1-10 mM) in deionized water. If solubility is an issue, a co-solvent like methanol or DMSO can be used, but its effect on the pKa must be considered. Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. [15]3. Inert Atmosphere: Purge the sample solution with nitrogen gas for 10-15 minutes to remove dissolved carbon dioxide, which can interfere with the titration of weak acids. [15][17]4. Titration: Place the solution in a jacketed vessel at a constant temperature (e.g., 25°C) with constant stirring. Immerse the calibrated pH electrode. Add a standardized titrant (e.g., 0.1 M NaOH) in small, precise increments (aliquots). [18]5. Data Recording: Record the pH value after each addition of titrant, allowing the reading to stabilize.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa is equal to the pH at the half-equivalence point (the midpoint of the buffer region on the titration curve). [17]This point can be precisely determined from the maximum of the first derivative plot (ΔpH/ΔV) or the zero-crossing of the second derivative plot (Δ²pH/ΔV²). [19]

Conclusion

The choice between an oxazole and a thiazole carboxylic acid derivative is a nuanced decision that should be driven by data and a clear understanding of the project's objectives. While they are often considered interchangeable bioisosteres, their fundamental differences in aromaticity, electronic character, and metabolic stability can be strategically leveraged to overcome specific challenges in drug design. The thiazole ring generally offers greater stability and lipophilicity, whereas the oxazole ring provides a more polar, less lipophilic alternative. By utilizing the robust synthetic and analytical protocols outlined herein, researchers can confidently synthesize, characterize, and deploy these valuable scaffolds to advance the next generation of therapeutic agents.

Sources

Comparative

A Comparative Guide to Reference Standards for the Analysis of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic Acid

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth comparison of reference standards for the quantitative an...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and professionals in drug development, the accuracy and reliability of analytical data are paramount. This guide provides an in-depth comparison of reference standards for the quantitative and qualitative analysis of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid, a novel heterocyclic compound with potential applications in medicinal chemistry. We will explore the options of utilizing commercially available materials and the rigorous process of establishing a well-characterized in-house primary reference standard.

The Critical Role of a Reference Standard

In any analytical workflow, a reference standard is the benchmark against which all samples are measured. It is a highly purified and well-characterized substance used for identification, purity assessment, and quantification of an analyte. For a molecule like 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid, where its biological activity and therapeutic potential are under investigation, a reliable reference standard is indispensable for generating reproducible and valid data in preclinical and clinical studies.

Commercially Available Standards vs. In-House Qualification

The first consideration for any laboratory is the source of the reference standard. The choice between a commercially available standard and an in-house qualified standard depends on the stage of research, regulatory requirements, and the availability of certified materials.

Commercially Available Standards:

Several chemical suppliers, such as BLDpharm, list 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid in their catalogs.[1] These can be a convenient starting point for research and development activities.

  • Advantages:

    • Readily available, saving time on synthesis.

    • Often accompanied by a Certificate of Analysis (CoA) with basic characterization data (e.g., NMR, MS, purity by HPLC).

  • Considerations:

    • The provided CoA may not be comprehensive enough for regulatory submissions.

    • The purity may not be sufficient to serve as a primary reference standard without further purification and characterization.[2]

    • These are typically not certified reference materials (CRMs) from pharmacopeial sources like USP or EP, which are required for GMP-compliant analyses.[2][3]

In-House Primary Reference Standard:

When a certified reference standard from a pharmacopeia is not available, which is common for novel compounds, it is necessary to establish an in-house primary reference standard.[3][4] This involves obtaining a high-purity batch of the compound (either through synthesis or purchase) and subjecting it to a comprehensive battery of tests to confirm its identity, purity, and potency.

  • Advantages:

    • Full control over the characterization and documentation process.

    • Creates a well-defined standard that can be used to qualify secondary or working standards.[2][5]

    • Essential for later stages of drug development and for building a robust analytical data package for regulatory filings.

  • Disadvantages:

    • Requires significant investment in time, resources, and analytical expertise.

    • The process of synthesis and purification needs to be well-documented.[2]

The Hierarchy of Reference Standards

It's important to understand the hierarchy of reference standards to maintain the integrity of analytical measurements over time.

G Primary Primary Reference Standard (e.g., USP, EP, or fully characterized in-house) Working Working Reference Standard (Qualified against the Primary Standard) Primary->Working Qualification Sample Test Sample (e.g., API batch, formulation) Working->Sample Analysis (Assay, Impurity Profile)

Caption: Hierarchical relationship of pharmaceutical reference standards.

Experimental Workflow for Qualifying an In-House Primary Reference Standard

The following sections provide a detailed guide and experimental protocols for the comprehensive characterization of a candidate batch of 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid to qualify it as an in-house primary reference standard.

G cluster_0 Material Procurement & Initial Assessment cluster_1 Structural Confirmation cluster_2 Purity & Impurity Profiling cluster_3 Final Qualification & Documentation A Synthesize or Purchase High-Purity Batch B Visual Inspection & Solubility Testing A->B C NMR Spectroscopy (¹H, ¹³C, 2D) B->C D Mass Spectrometry (HRMS) C->D E FTIR Spectroscopy D->E F HPLC-UV for Purity & Organic Impurities E->F G GC-FID for Residual Solvents F->G H Thermogravimetric Analysis (TGA) for Water Content G->H I Sulphated Ash for Inorganic Impurities H->I J Purity Assignment by Mass Balance I->J K Issuance of Certificate of Analysis J->K L Establish Storage & Re-test Date K->L

Caption: Workflow for qualifying an in-house primary reference standard.

Part 1: Structural Confirmation

The first step is to unequivocally confirm the chemical structure of the candidate standard. A combination of spectroscopic techniques should be employed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is one of the most powerful techniques for structural elucidation. For 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid, both ¹H and ¹³C NMR spectra should be acquired.

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is more likely to be observed.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum. The carboxylic acid proton is expected to be a broad singlet at a high chemical shift (>10 ppm) and its presence can be confirmed by a D₂O exchange experiment, where the peak disappears.[6]

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum.

  • 2D NMR (Optional but Recommended): Experiments like COSY, HSQC, and HMBC can be used to confirm connectivity and assign all proton and carbon signals unambiguously.

Expected NMR Data Summary:

¹H NMR (Predicted) Chemical Shift (ppm, δ) Multiplicity Integration Assignment
Carboxylic Acid> 12Broad Singlet1H-COOH
Oxazole H5~8.5Singlet1HH-5 of oxazole ring
Aromatic (Isopropoxyphenyl)7.0 - 8.0Multiplets4HProtons on the isopropoxyphenyl ring
Isopropoxy CH~4.7Septet1H-CH(CH₃)₂
Isopropoxy CH₃~1.4Doublet6H-CH(CH₃)₂
¹³C NMR (Predicted) Chemical Shift (ppm, δ) Assignment
Carboxylic Acid Carbonyl> 160-COOH
Oxazole C2 & C4140 - 160C-2 and C-4 of oxazole ring
Aromatic Carbons110 - 160Carbons of the isopropoxyphenyl ring
Oxazole C5~130C-5 of oxazole ring
Isopropoxy CH~72-CH(CH₃)₂
Isopropoxy CH₃~22-CH(CH₃)₂

Note: Actual chemical shifts may vary depending on the solvent and instrument. The analysis of NMR data for oxazole derivatives provides key structural information.[6][7][8][9]

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) is used to determine the accurate mass and elemental composition of the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Infuse the sample into an ESI-TOF or ESI-Orbitrap mass spectrometer.

  • Data Acquisition: Acquire data in both positive and negative ion modes.

  • Data Analysis: Compare the measured accurate mass with the theoretical mass of the protonated ([M+H]⁺) or deprotonated ([M-H]⁻) molecule. The mass should be within a 5 ppm error.

Expected Mass Spectrometry Data:

Parameter Value
Molecular Formula C₁₃H₁₃NO₄
Molecular Weight 247.25 g/mol
Theoretical [M+H]⁺ 248.0863 amu
Theoretical [M-H]⁻ 246.0717 amu

The fragmentation pattern obtained from tandem MS (MS/MS) can provide further structural confirmation.[10][11]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides information about the functional groups present in the molecule.

Experimental Protocol:

  • Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an ATR accessory.

  • Analysis: Acquire the infrared spectrum.

Expected FTIR Data Summary:

Wavenumber (cm⁻¹) Vibration
2500 - 3300 (broad)O-H stretch of the carboxylic acid
~1700C=O stretch of the carboxylic acid
1500 - 1600C=C and C=N stretching in aromatic/oxazole rings
~1250C-O stretching (ether and carboxylic acid)

Part 2: Purity Assessment

A primary reference standard should be of the highest possible purity, ideally ≥99.5%.[4] Purity is typically determined by a mass balance approach, where the contributions of organic impurities, water, residual solvents, and inorganic impurities are subtracted from 100%.

High-Performance Liquid Chromatography (HPLC) for Purity and Organic Impurities

HPLC with UV detection is the primary method for determining the purity of the main component and quantifying any organic impurities.

Experimental Protocol:

  • Chromatographic System: A standard HPLC system with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A gradient elution is recommended to separate impurities with a wide range of polarities. A typical mobile phase would be a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).[12]

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by acquiring a UV spectrum of the compound in the mobile phase.

  • Sample Preparation: Prepare a solution of the reference standard in a suitable diluent (e.g., acetonitrile/water) at a concentration of approximately 1 mg/mL.

  • Analysis: Inject the sample and record the chromatogram. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.

Data Presentation:

Parameter Result
Purity by HPLC (Area %) Report the area percentage of the main peak. For a primary standard, this should be ≥99.5%.
Related Substances Identify and report the area percentage of any individual impurity greater than 0.1%. The total impurities should be less than 0.5%.

For carboxylic acids that lack a strong chromophore, derivatization can be employed to enhance detection.[13][14]

Gas Chromatography (GC) for Residual Solvents

GC is used to quantify any residual organic solvents from the synthesis and purification process.

Experimental Protocol:

  • System: A GC system with a Flame Ionization Detector (FID) and a headspace autosampler.

  • Column: A suitable capillary column for solvent analysis (e.g., DB-624).

  • Method: Follow the general principles outlined in USP <467> Residual Solvents.

  • Analysis: Prepare a solution of the sample in a suitable solvent (e.g., DMSO) and analyze by headspace GC. Quantify any detected solvents against a standard containing known amounts of the relevant solvents.

Thermogravimetric Analysis (TGA) for Water Content

TGA can be used to determine the water content of the material. Alternatively, Karl Fischer titration can be used.

Experimental Protocol (TGA):

  • System: A TGA instrument.

  • Analysis: Heat a known weight of the sample under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) and record the weight loss as a function of temperature. The weight loss up to ~120 °C is typically attributed to water or highly volatile solvents.

Sulphated Ash for Inorganic Impurities

This test quantifies the amount of inorganic impurities in the material.

Experimental Protocol:

  • Method: Follow the procedure outlined in USP <281> Residue on Ignition.

  • Analysis: Accurately weigh a sample into a crucible, moisten with sulfuric acid, and ignite until all carbon is consumed. The weight of the remaining residue is determined and expressed as a percentage of the initial sample weight.

Part 3: Final Purity Assignment and Documentation

Once all the characterization and purity tests are complete, the final purity of the in-house primary reference standard is assigned.

Purity Assignment by Mass Balance:

Purity (%) = 100% - (% Organic Impurities + % Water + % Residual Solvents + % Inorganic Impurities)

A comprehensive Certificate of Analysis must be prepared, documenting all the tests performed, the methods used, the results obtained, and the final assigned purity. This document is the formal record qualifying the material as a primary reference standard.[15]

Conclusion

While commercially available 2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid provides a convenient starting point for initial research, establishing a well-characterized in-house primary reference standard is a critical step for any serious drug development program. The rigorous, multi-faceted analytical approach detailed in this guide, combining spectroscopic and chromatographic techniques, ensures the creation of a reliable and authoritative standard. This, in turn, underpins the generation of high-quality, reproducible data, which is the foundation of scientific integrity and successful therapeutic development.

References

  • HPLC Separation of Carboxylic Acids. SIELC Technologies.
  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples. (2020). MDPI.
  • Reference-Standard Material Qualification. (2009). Pharmaceutical Technology.
  • Stable Isotope Dilution Analysis of Small Molecules with Carboxylic Acid Functions Using 18O Labeling for HPLC-ESI-MS/MS. (2013).
  • Reference Standards: Synthesis and qualific
  • On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
  • Determination of small halogenated carboxylic acid residues in drug substances by high performance liquid chromatography-diode array detection following derivatization with nitro-substituted phenylhydrazines. (2016). PubMed.
  • Establishment and Qualification of an In-House Primary Reference Standard. Benchchem.
  • Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB.
  • Reference Standard Qualific
  • SOP for Working/Reference Standard Qualific
  • Method using derivatization HPLC-DAD method to determine small-molecule halogenated carboxylic acid in medicine.
  • Interpreting complex NMR spectra of Benzo[d]oxazole-4-carboxylic acid deriv
  • On the Stability and Spectroscopic Properties of 5-Hydroxyoxazole-4-carboxylic Acid Derivatives. (2021).
  • Oxazole(288-42-6) 1H NMR spectrum. ChemicalBook.
  • NMR Spectroscopic Data for Compounds 1−4.
  • Physical and chemical characteristics of Benzo[d]oxazole-4-carboxylic acid. Benchchem.
  • 2358751-05-8|2-(2-Isopropoxyphenyl)oxazole-4-carboxylic acid. BLDpharm.
  • Gas chromatographic method with mass-selective detection for the determination of 2-isopropoxyphenol in human urine. PubMed.
  • Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2023).
  • Preparation, Characterization, of Some Oxadiazol Derivatives Prepared from Different Carboxylic Acids. Baghdad Science Journal.
  • 2-isopropyl-1,3-oxazole-4-carboxylic acid.
  • Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid. Beilstein Journals.
  • 2-PHENYL-OXAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis. chemicalbook.
  • Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2025). PMC - NIH.
  • Synthesis of new 2- and 3-hydroxyquinoline-4-carboxylic acid derivatives as potential Antioxidants.
  • Oxazole-4-carboxylic acid, 97% 1 g | Buy Online | Thermo Scientific Chemicals.
  • Determination of 2-Isopropoxyphenyl Methyl Carbamate-Propoxur in Roach Control Peanut Butter by High Performance Liquid Chromatography.
  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural M
  • Isoxazole-4-carboxylic acid | 6436-62-0. Sigma-Aldrich.
  • A Comprehensive Study on Chemical Profiling using Mass Spectroscopy. (2025).
  • An In-depth Technical Guide to Benzo[d]oxazole-4-carboxylic Acid and its Deriv
  • Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. csbsju.
  • INFORMATION LEAFLET Ph. Eur. Reference Standard.
  • Oxazole-4-carboxylic acid | 23012-13-7. Sigma-Aldrich.
  • Reference Standards Tables. (2019). US Pharmacopeia (USP).
  • Analytical Methods. RSC Publishing.

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.
© Copyright 2026 BenchChem. All Rights Reserved.